4-Hydroxymethylambrisentan-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H22N2O5 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i3D,5D,6D,9D,10D |
Clé InChI |
PDUAYPFMBRYSNN-BDXWSXJNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
4-Hydroxymethylambrisentan-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylambrisentan-d5 is the deuterium-labeled analogue of 4-Hydroxymethylambrisentan, a primary metabolite of the endothelin receptor antagonist, Ambrisentan.[] Ambrisentan is a therapeutic agent indicated for the treatment of pulmonary hypertension.[] The deuterated form, this compound, serves as a crucial internal standard in pharmacokinetic and metabolic studies of Ambrisentan. Its use allows for precise quantification in biological matrices by mass spectrometry, mitigating matrix effects and improving the accuracy of analytical methods. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, analytical applications, and biological context.
Chemical and Physical Properties
This compound is a stable isotope-labeled compound that is chemically identical to its non-labeled counterpart, with the exception of the presence of five deuterium (B1214612) atoms. This isotopic substitution results in a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based assays.
| Property | Value | Source |
| Molecular Formula | C22H17D5N2O5 | Inferred |
| Molecular Weight | 399.45 g/mol | Inferred |
| CAS Number | Not available | N/A |
| Appearance | White to off-white solid | Typical |
| Purity | >98% | Typical |
| Isotopic Enrichment | >99% D | Typical |
| Solubility | Soluble in methanol, DMSO | Typical |
Proposed Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of a Deuterated Pyrimidine (B1678525) Intermediate
A suitable starting material, such as a commercially available deuterated methyl-pyrimidine derivative, would be the most straightforward approach. Alternatively, a deconstruction-reconstruction strategy for pyrimidine labeling could be employed.[2][3][4][5] This involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by cyclization with a deuterated amidine.
Step 2: Functionalization of the Pyrimidine Ring
The deuterated pyrimidine from Step 1 would then be functionalized to introduce the necessary reactive group for coupling with the propanoic acid side chain. This could involve a halogenation or a similar activation step.
Step 3: Coupling Reaction
The activated, deuterated pyrimidine derivative would be coupled with a protected form of the (2S)-3-methoxy-3,3-diphenylpropanoic acid side chain. This is a crucial step to form the core structure of this compound.
Step 4: Deprotection and Purification
The final step would involve the removal of any protecting groups and purification of the final product by chromatographic techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired purity.
Note: This proposed synthesis is illustrative and would require optimization of reaction conditions, solvents, and catalysts.
Analytical Applications
The primary application of this compound is as an internal standard for the quantification of 4-Hydroxymethylambrisentan in biological samples during pharmacokinetic studies of Ambrisentan.[6] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for accurate and precise measurement of the metabolite's concentration.
Experimental Protocol: Representative LC-MS/MS Method
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of analyte and internal standard |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
Biological Context and Signaling Pathways
4-Hydroxymethylambrisentan is a metabolite of Ambrisentan, formed through the action of cytochrome P450 enzymes, primarily CYP3A4 and CYP2C19, in the liver.[7] Ambrisentan itself is a selective endothelin type-A (ETA) receptor antagonist.[6] The endothelin system plays a critical role in vasoconstriction and cell proliferation.[7] By blocking the ETA receptor, Ambrisentan leads to vasodilation and has anti-proliferative effects, which are beneficial in the treatment of pulmonary arterial hypertension.[7]
The biological activity of 4-Hydroxymethylambrisentan itself has not been extensively characterized in publicly available literature. It is generally considered to be a less active metabolite compared to the parent drug. Further research is needed to fully elucidate its pharmacological profile and any potential contribution to the overall therapeutic effect or side-effect profile of Ambrisentan.
Visualizations
Caption: Metabolic conversion of Ambrisentan to 4-Hydroxymethylambrisentan.
Caption: A proposed workflow for the synthesis of this compound.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Synthesis of 4-Hydroxymethylambrisentan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Hydroxymethylambrisentan-d5. This isotopically labeled analog of a known Ambrisentan metabolite is a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. The synthesis leverages established methodologies for the preparation of Ambrisentan and its derivatives, incorporating a deuterated starting material and a functionalized pyrimidine (B1678525) core.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually divided into two main parts: the preparation of the deuterated diphenylpropionic acid backbone and the synthesis of the functionalized pyrimidine moiety, followed by their coupling and final deprotection.
Logical Flow of the Synthesis
The overall strategy involves a convergent synthesis, where the two key fragments are prepared separately and then combined in a crucial coupling step. This approach allows for greater flexibility and optimization of the individual synthetic steps.
Caption: Convergent synthetic strategy for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of Ambrisentan and related molecules.[1][2] Modifications have been incorporated to account for the synthesis of the specific target compound.
Part 1: Synthesis of (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid
This key intermediate provides the deuterated chiral backbone of the final molecule.
Step 1: Darzens Condensation to form Methyl 3,3-di(phenyl-d5)oxirane-2-carboxylate
-
Reaction: Benzophenone-d5 is reacted with methyl chloroacetate in the presence of a base to form the corresponding epoxide.
-
Procedure: To a solution of sodium methoxide (B1231860) in dry THF at -10°C, a solution of benzophenone-d5 and methyl chloroacetate in dry THF is added dropwise. The reaction is stirred for 2 hours and then quenched with water. The product is extracted with diethyl ether, and the organic layers are combined, washed, dried, and concentrated under reduced pressure.
Step 2: Epoxide Ring Opening and Hydrolysis
-
Reaction: The epoxide is opened with methanol (B129727) under acidic conditions, followed by hydrolysis of the ester to yield the carboxylic acid.
-
Procedure: The epoxide from the previous step is dissolved in methanol, and a catalytic amount of a strong acid (e.g., H₂SO₄) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed, and the resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide. Acidification with HCl will precipitate the racemic 2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid.
Step 3: Chiral Resolution
-
Reaction: The racemic acid is resolved using a chiral amine to isolate the desired (S)-enantiomer.
-
Procedure: The racemic acid is dissolved in a suitable solvent (e.g., ethanol), and a chiral resolving agent such as (S)-dehydroabietylamine is added. The diastereomeric salt of the (S)-acid will preferentially crystallize. The salt is filtered and then treated with an acid to liberate the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid.
Part 2: Synthesis of 4-(hydroxymethyl)-6-methyl-2-(methylsulfonyl)pyrimidine
This fragment introduces the hydroxymethyl group, a key feature of the target metabolite.
Step 1: Preparation of 4-(hydroxymethyl)-6-methyl-2-(methylthio)pyrimidine
-
Reaction: A suitable starting material, such as 4,6-dimethyl-2-(methylthio)pyrimidine, undergoes selective oxidation of one methyl group to a hydroxymethyl group. This can be a multi-step process involving radical bromination followed by hydrolysis.
Step 2: Oxidation to the Methylsulfonyl Pyrimidine
-
Reaction: The methylthio group is oxidized to the more reactive methylsulfonyl group.
-
Procedure: The 4-(hydroxymethyl)-6-methyl-2-(methylthio)pyrimidine is dissolved in a suitable solvent like dichloromethane, and an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred until completion, and the product is isolated after a standard workup.
Part 3: Coupling and Synthesis of this compound
Step 1: Nucleophilic Substitution
-
Reaction: The chiral acid is coupled with the functionalized pyrimidine via a nucleophilic aromatic substitution reaction.
-
Procedure: To a solution of (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid and a strong base such as sodium hydride or sodium amide in DMF, the 4-(hydroxymethyl)-6-methyl-2-(methylsulfonyl)pyrimidine in DMF is added slowly. The reaction is stirred at room temperature for several hours. The reaction is then quenched with water and acidified. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by crystallization or chromatography.
Quantitative Data Summary
The following table summarizes expected yields for the key synthetic steps, based on literature values for the synthesis of Ambrisentan.[1][2][3] Actual yields for the deuterated and hydroxymethylated analog may vary.
| Step | Reactants | Product | Expected Yield (%) |
| Darzens Condensation | Benzophenone-d5, Methyl Chloroacetate | Methyl 3,3-di(phenyl-d5)oxirane-2-carboxylate | ~85-90 |
| Epoxide Ring Opening & Hydrolysis | Methyl 3,3-di(phenyl-d5)oxirane-2-carboxylate | Racemic 2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid | ~70-80 |
| Chiral Resolution | Racemic 2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid, (S)-dehydroabietylamine | (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid | ~35-40 (of racemic) |
| Nucleophilic Substitution | (S)-2-hydroxy-3-methoxy-3,3-di(phenyl-d5)propionic acid, 4-(hydroxymethyl)-6-methyl-2-(methylsulfonyl)pyrimidine | This compound | ~60-70 |
| Overall Estimated Yield | ~10-15 |
Characterization
The final product, this compound, should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the position of the hydroxymethyl group.
-
Mass Spectrometry: To confirm the molecular weight and the incorporation of the five deuterium (B1214612) atoms.
-
Chiral HPLC: To determine the enantiomeric purity of the final compound.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step.
Caption: General laboratory workflow for a synthetic step.
This technical guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available starting materials. Careful monitoring and characterization at each step are crucial for a successful synthesis.
References
An In-depth Technical Guide to 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxymethylambrisentan-d5, a critical analytical tool in the study of the pharmacology of Ambrisentan (B1667022). This document details its chemical identity, its role as an internal standard, and the analytical methodologies for its use in quantifying the primary metabolite of Ambrisentan. Furthermore, it elucidates the metabolic pathway and mechanism of action of the parent compound, Ambrisentan.
Introduction
This compound is the deuterated stable isotope-labeled form of 4-Hydroxymethylambrisentan, the major active metabolite of Ambrisentan. Ambrisentan is a selective endothelin type A (ETA) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH)[][2][3]. Due to its structural similarity to the analyte of interest, this compound serves as an ideal internal standard in bioanalytical methods, particularly in pharmacokinetic and metabolic studies[4]. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays, thereby ensuring accurate and precise quantification[4].
Chemical and Physical Data
A specific CAS number for this compound is not consistently reported in public databases. However, the CAS number for the unlabeled 4-Hydroxymethylambrisentan is provided for reference.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Unlabeled CAS No. | 1106685-84-0 | N/A |
| Chemical Formula | C₂₂H₁₇D₅N₂O₅ | N/A |
| Molecular Weight | 399.45 g/mol | N/A |
| Synonyms | Deuterated 4-Hydroxymethylambrisentan | [4] |
| Application | Internal standard for bioanalytical quantification | [4] |
Ambrisentan Metabolism and the Role of 4-Hydroxymethylambrisentan
Ambrisentan is metabolized in the liver primarily through glucuronidation and, to a lesser extent, by oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4[5]. This oxidative pathway leads to the formation of 4-hydroxymethyl ambrisentan. In vivo and in vitro studies have identified a total of seventeen metabolites of Ambrisentan, including hydroxyl, demethylated, demethoxylated, hydrolytic, decarboxylated, epoxide, and glucuronide metabolites[6]. The majority of these metabolites are found in feces and urine[6].
The workflow for studying Ambrisentan metabolism can be visualized as follows:
Mechanism of Action of Ambrisentan
Ambrisentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1)[3]. In patients with PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance. By antagonizing the ETA receptor, Ambrisentan leads to vasodilation in the pulmonary vasculature, a decrease in pulmonary arterial pressure, and an alleviation of the workload on the right ventricle of the heart[2].
The signaling pathway inhibited by Ambrisentan is depicted below:
Experimental Protocols for Quantification
The quantification of Ambrisentan and its metabolite, 4-Hydroxymethylambrisentan, in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard is integral to these methods.
A common method for extracting Ambrisentan and its metabolites from plasma is liquid-liquid extraction (LLE) or protein precipitation (PP).
Liquid-Liquid Extraction Protocol:
-
To a 100 µL plasma sample, add the internal standard solution (this compound).
-
Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex the mixture for a specified time (e.g., 5 minutes).
-
Centrifuge at a high speed (e.g., 13,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
An ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Ambrisentan and (S)-4-hydroxymethyl ambrisentan in rat plasma[7].
| Parameter | Condition | Reference |
| Column | Waters Symmetry C18 (4.6 mm × 100 mm, 5 µm) | [8] |
| Mobile Phase | Organic: 40% Methanol - 60% AcetonitrileAqueous: 5 mmol/L Ammonium Acetate - 10% Acetonitrile | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | [8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [8] |
| MRM Transitions | Ambrisentan: m/z 377.1 → 301.2(S)-4-hydroxymethyl ambrisentan: Not specified in snippetInternal Standard (Ambrisentan-d3): m/z 380.4 → 301.0 | [8] |
Note: The specific MRM transition for (S)-4-hydroxymethyl ambrisentan was not available in the provided search results, and the internal standard mentioned in the reference was Ambrisentan-d3, not this compound. However, the principle of using a deuterated internal standard remains the same.
The general workflow for a pharmacokinetic study using this analytical method is as follows:
Quantitative Data Summary
The following tables summarize the validation and pharmacokinetic data for Ambrisentan and its metabolite from various studies.
Table 1: Analytical Method Validation for Ambrisentan in Human Plasma[8]
| Parameter | Value |
| Linearity Range | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision | < 2.72% |
| Inter-day Precision | < 8.98% |
| Extraction Recovery | 74.6% - 80.5% |
| Matrix Effect (normalized) | 92.3% - 98.3% |
Table 2: Analytical Method Validation for Ambrisentan and (S)-4-hydroxymethyl ambrisentan in Rat Plasma[7]
| Parameter | Ambrisentan | (S)-4-hydroxymethyl ambrisentan |
| Linearity Range | 100 - 10,000 ng/mL | 1 - 500 ng/mL |
| Matrix Effect | 95.82% - 116.47% | 108.56% - 118.49% |
Table 3: Pharmacokinetic Parameters of Ambrisentan in Healthy Japanese Subjects (Single Oral Dose)[5]
| Dose | Cmax (ng/mL) | AUC₀→∞ (ng·hr/mL) |
| 2.5 mg | 179 ± 32 | 1439 ± 373 |
| 5 mg | 362 ± 43 | 2945 ± 609 |
| 10 mg | 767 ± 91 | 6894 ± 1613 |
Conclusion
This compound is an indispensable tool for the accurate quantification of the primary active metabolite of Ambrisentan. The well-established LC-MS/MS methods, which utilize this stable isotope-labeled internal standard, are fundamental to conducting robust pharmacokinetic and metabolic studies. A thorough understanding of Ambrisentan's metabolism and mechanism of action, facilitated by such analytical techniques, is crucial for optimizing its therapeutic use and for the development of novel therapies for pulmonary arterial hypertension.
References
- 2. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
Technical Guide: 4-Hydroxymethylambrisentan-d5 in Drug Metabolism and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of 4-Hydroxymethylambrisentan-d5, a deuterated internal standard for the active metabolite of ambrisentan (B1667022). It covers its molecular properties, a representative experimental protocol for its use in pharmacokinetic analysis, and the underlying signaling pathway of its parent compound.
Quantitative Data Summary
For ease of comparison, the key molecular data for 4-Hydroxymethylambrisentan and its deuterated analog are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxymethylambrisentan | C₂₂H₂₂N₂O₅ | 394.42[1][2] |
| This compound | C₂₂H₁₇D₅N₂O₅ | 399.45[][4] |
Introduction to this compound
4-Hydroxymethylambrisentan is a metabolite of ambrisentan, a selective endothelin receptor type A (ETA) antagonist used in the treatment of pulmonary arterial hypertension. The deuterated version, this compound, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled metabolite without significantly altering its chemical properties and chromatographic behavior. This ensures accurate and precise quantification in complex biological matrices.
Endothelin A (ETA) Receptor Signaling Pathway
Ambrisentan, the parent compound of 4-Hydroxymethylambrisentan, exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor. This receptor is a key component of the endothelin signaling pathway, which plays a crucial role in vasoconstriction and cell proliferation.[5][6] Understanding this pathway is fundamental to comprehending the pharmacological context of ambrisentan and its metabolites.
Figure 1. Simplified Endothelin A (ETA) Receptor Signaling Pathway.
Experimental Protocols
Hypothetical Synthesis of this compound
While a specific detailed synthesis is proprietary to manufacturers, a plausible synthetic route can be conceptualized based on known organic chemistry principles and the synthesis of ambrisentan.[7][8] The deuterated methyl group is a key feature.
Objective: To introduce a deuterated hydroxymethyl group onto the pyrimidine (B1678525) ring of an ambrisentan precursor.
Materials:
-
Ambrisentan precursor with a methyl group at the 4-position of the pyrimidine ring.
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Deuterated methanol (B129727) (CD₃OD)
-
Sodium deuteroxide (NaOD) in D₂O
-
Appropriate solvents (e.g., carbon tetrachloride, deuterated water)
Procedure:
-
Benzylic Bromination: The ambrisentan precursor is subjected to free-radical bromination at the benzylic position of the 4-methyl group on the pyrimidine ring using NBS and a radical initiator like AIBN.
-
Nucleophilic Substitution with Deuterated Methoxide: The resulting bromo-methyl intermediate is then treated with a deuterated nucleophile, such as sodium deuteroxide in deuterated methanol, to yield the deuterated hydroxymethyl group.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography and recrystallization.
-
Characterization: The structure and isotopic enrichment are confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Pharmacokinetic Analysis of 4-Hydroxymethylambrisentan in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of 4-Hydroxymethylambrisentan in a biological matrix, using this compound as an internal standard.
Objective: To determine the concentration of 4-Hydroxymethylambrisentan in plasma samples from a pharmacokinetic study.
Workflow Diagram:
Figure 2. Bioanalytical Workflow for Pharmacokinetic Analysis.
Detailed Methodology:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions (Hypothetical):
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Hypothetical):
-
4-Hydroxymethylambrisentan: Q1/Q3 (e.g., m/z 395.2 -> 159.1)
-
This compound: Q1/Q3 (e.g., m/z 400.2 -> 164.1)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 4-Hydroxymethylambrisentan in the unknown samples by interpolation from the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and reliable quantification of the active metabolite of ambrisentan in preclinical and clinical research. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the precise characterization of the pharmacokinetic profile of ambrisentan, contributing to a better understanding of its efficacy and safety. The methodologies and pathways described herein provide a foundational guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. clearsynth.com [clearsynth.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of Endothelin-1/Endothelin-A receptor-mediated signaling pathway in the aortic arch patterning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]
- 8. [PDF] Improved Synthesis Process of Ambrisentan and Darusentan | Semantic Scholar [semanticscholar.org]
Ambrisentan metabolism to 4-Hydroxymethylambrisentan
An In-depth Technical Guide to the Metabolism of Ambrisentan (B1667022) to 4-Hydroxymethylambrisentan
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is a selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] By blocking the ETA receptor, ambrisentan inhibits vasoconstriction and cell proliferation, leading to vasodilation in the pulmonary vasculature.[1] Understanding the metabolic fate of ambrisentan is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and inter-individual variability in patients. The primary metabolic pathways for ambrisentan involve glucuronidation and, to a lesser extent, oxidation.[2][3][4] This guide provides a detailed technical overview of the oxidative metabolism of ambrisentan, specifically its conversion to the primary oxidative metabolite, 4-hydroxymethylambrisentan.
Metabolic Pathways of Ambrisentan
Ambrisentan is cleared predominantly through non-renal pathways, with metabolism and subsequent biliary elimination being the primary routes.[5][6] The two principal metabolic transformations are Phase II glucuronidation and Phase I oxidation.[2]
-
Phase II Glucuronidation: This is the main metabolic pathway for ambrisentan.[3][7] The parent drug is directly conjugated with glucuronic acid to form ambrisentan glucuronide.[6][8] This process significantly increases the water solubility of the compound, facilitating its elimination.[9]
-
Phase I Oxidation: This pathway accounts for a smaller portion of ambrisentan's metabolism, estimated to be around 20%.[7] The primary reaction is the hydroxylation of the methyl group on the pyrimidine (B1678525) ring, which results in the formation of 4-hydroxymethylambrisentan.[6][8] This metabolite can then undergo further Phase II metabolism to form 4-hydroxymethylambrisentan glucuronide.[6]
The 4-hydroxymethylambrisentan metabolite exhibits a significantly lower affinity for the human ETA receptor, with a binding affinity reported to be 64-fold less than that of the parent compound, ambrisentan.[6] In addition to these major pathways, a comprehensive study has identified a total of seventeen metabolites in vivo, including products of demethylation, hydrolysis, and epoxide formation.[10]
Figure 1: Primary metabolic pathways of ambrisentan.
Key Enzymes in Ambrisentan Metabolism
The metabolism of ambrisentan is catalyzed by specific enzyme superfamilies, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs).
-
Cytochrome P450 (CYP) Isoforms: In vitro studies using human liver tissue have identified CYP3A4 and CYP2C19 as the key enzymes responsible for the oxidative metabolism of ambrisentan to 4-hydroxymethylambrisentan.[3][4][5] Some evidence also suggests a minor contribution from CYP2C9.[1] The involvement of these enzymes creates a potential for drug-drug interactions with strong inhibitors or inducers of CYP3A4 and CYP2C19.[7][11] For instance, at steady state, ambrisentan exposure was found to be 43% greater in individuals classified as CYP2C19 poor metabolizers.[12]
-
UDP-glucuronosyltransferase (UGT) Isoforms: The primary pathway of glucuronidation is mediated by several UGT enzymes.[3] Specifically, UGT1A9S, UGT2B7S, and UGT1A3S have been identified as the key contributors to the formation of ambrisentan glucuronide.[3][4][5]
| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Reference(s) |
| Cytochrome P450 | CYP3A4, CYP2C19 | Hydroxylation (Phase I) | [3][4][5][7] |
| Cytochrome P450 | CYP2C9 | Hydroxylation (Phase I) | [1] |
| UDP-glucuronosyltransferase | UGT1A9S, UGT2B7S, UGT1A3S | Glucuronidation (Phase II) | [3][4][5] |
Table 1: Key enzymes involved in ambrisentan metabolism.
Quantitative Metabolic & Pharmacokinetic Data
The pharmacokinetic profile of ambrisentan and its metabolites has been characterized in healthy subjects and patients with PAH. Ambrisentan exhibits dose-proportional pharmacokinetics.[5] Following oral administration, peak plasma concentrations are reached in approximately 2 hours.[5][13] The drug is highly bound to plasma proteins, primarily albumin.[5][14]
| Parameter | Ambrisentan | 4-Hydroxymethylambrisentan | Ambrisentan Glucuronide | Reference(s) |
| Systemic Exposure (% of total) | Predominant | ~21.3% | <10% | [6] |
| Tmax (hours) | ~2 | ~15 | ~2.75 | [5][6] |
| Terminal Half-life (t½, hours) | 12.9 - 17.9 | ~15 | Not Reported | [6] |
| Plasma Protein Binding | 98.8% - 99% | Not Reported | Not Reported | [5][6][14] |
| Oral Clearance (CL/F, L/hr) | ~2.25 (Healthy Subjects) | Not Reported | Not Reported | [6] |
Table 2: Pharmacokinetic parameters of ambrisentan and its major metabolites.
Bioanalytical methods for the quantification of ambrisentan and 4-hydroxymethylambrisentan in biological matrices typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
| Analyte | Linear Range | Lower Limit of Quantification (LLOQ) | Reference(s) |
| Ambrisentan | 100 - 10,000 ng/mL | 100 ng/mL | [16] |
| (S)-4-Hydroxymethylambrisentan | 1 - 500 ng/mL | 1 ng/mL | [16] |
| Ambrisentan | N/A | 2.5 ng/mL | [15] |
Table 3: Example linearity and LLOQ data from published UPLC-MS/MS methods.
Experimental Protocols for Studying Ambrisentan Metabolism
Investigating the formation of 4-hydroxymethylambrisentan typically involves in vitro systems, such as human liver microsomes or recombinant enzymes, followed by sensitive bioanalytical quantification.
Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of ambrisentan and the formation of 4-hydroxymethylambrisentan using pooled HLM.[17][18]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
Prepare stock solutions of ambrisentan and 4-hydroxymethylambrisentan standard in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a termination solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
-
Microsome Preparation:
-
Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) slowly on ice.[17]
-
Dilute the microsomes to the desired working concentration (e.g., 0.5-1.0 mg/mL) with cold 100 mM phosphate buffer. Keep on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension and phosphate buffer to 37°C for 5-10 minutes in a shaking water bath.
-
Spike the reaction mixture with ambrisentan from the stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system.[17] The final reaction volume is typically 200-500 µL.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of the ice-cold termination solution.[17] The "0 minute" sample is typically prepared by adding the termination solution before the NADPH-regenerating system.
-
-
Sample Processing:
-
Vortex the terminated samples vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining ambrisentan and the formed 4-hydroxymethylambrisentan.[16]
-
Protocol: Recombinant CYP Isoform Phenotyping
To identify the specific CYP isoforms responsible for 4-hydroxymethylambrisentan formation, HLM are replaced with commercially available recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells).[18]
-
Follow the general incubation procedure outlined in Protocol 5.1.
-
In separate reactions, substitute the HLM suspension with individual recombinant CYP isoforms (e.g., rCYP3A4, rCYP2C19, rCYP2C9) at an appropriate concentration, along with cytochrome P450 reductase and cytochrome b5.
-
Include a control reaction with insect cell microsomes lacking any human CYP enzyme to check for non-specific metabolism.
-
Incubate for a fixed time point (e.g., 60 minutes).
-
Terminate, process, and analyze the samples as described previously. The isoform producing the highest amount of 4-hydroxymethylambrisentan is identified as the primary contributor to that pathway.
Protocol: Bioanalytical Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of ambrisentan and 4-hydroxymethylambrisentan in samples from in vitro or in vivo studies.[16]
-
Sample Preparation: Use protein precipitation as described in Protocol 5.1, step 5. Alternatively, for more complex matrices like plasma, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for cleaner samples.
-
Chromatographic Separation (LC):
-
Column: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size for UPLC).[16]
-
Mobile Phase: Employ a gradient elution using a two-solvent system, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for ambrisentan, 4-hydroxymethylambrisentan, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standard samples of known concentrations.
-
Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 2: General experimental workflow for in vitro metabolism studies.
Discussion
The metabolic profile of ambrisentan, characterized by major contributions from both glucuronidation and CYP-mediated oxidation, has significant implications for its clinical use.
-
Drug-Drug Interactions: While ambrisentan is considered to have a relatively low potential for DDIs compared to other endothelin receptor antagonists, its metabolism by CYP3A4 and CYP2C19 means that co-administration with strong inhibitors (e.g., ketoconazole, cyclosporine) or inducers (e.g., rifampicin, St. John's wort) of these enzymes could alter its plasma concentrations.[3][7][12] Dose adjustments may be necessary in such cases.[7]
-
Pharmacogenetic Variability: The involvement of CYP2C19, an enzyme known for its genetic polymorphisms, introduces a source of inter-individual variability in ambrisentan clearance. As demonstrated, individuals who are poor metabolizers for CYP2C19 may have significantly higher exposure to ambrisentan, which could potentially increase the risk of concentration-dependent side effects.[12]
-
Metabolite Activity: The primary oxidative metabolite, 4-hydroxymethylambrisentan, is substantially less pharmacologically active at the ETA receptor than the parent drug.[6] Therefore, the formation of this metabolite represents a detoxification and clearance pathway. The overall therapeutic effect of ambrisentan is driven almost entirely by the parent compound.
Conclusion
The metabolism of ambrisentan is a multi-pathway process dominated by direct glucuronidation and supplemented by CYP-mediated oxidation. The formation of 4-hydroxymethylambrisentan, catalyzed by CYP3A4 and CYP2C19, is the principal oxidative transformation. This metabolite is pharmacologically less active and represents a minor but important clearance pathway. A thorough understanding of these metabolic routes, the enzymes involved, and the quantitative aspects of metabolite formation is essential for drug development professionals to optimize therapeutic strategies, anticipate potential drug interactions, and account for patient-specific factors in the clinical application of ambrisentan.
References
- 1. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronidation - Wikipedia [en.wikipedia.org]
- 10. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. The effect of induction of CYP3A4 by St John's wort on ambrisentan plasma pharmacokinetics in volunteers of known CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Ambrisentan, a Novel Drug for Treatment of Pulmonary Arterial Hypertension (PAH), in Japanese Subjects [jstage.jst.go.jp]
- 14. go.drugbank.com [go.drugbank.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Deuterium Labeling in Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium (B1214612) labeling in drug metabolism studies. The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This approach, often termed the "deuterium switch," can significantly modify a drug's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy.[1]
Core Principles: The Kinetic Isotope Effect (KIE)
The foundational principle behind the utility of deuterium labeling is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the difference in mass between deuterium and hydrogen.[1] Consequently, reactions involving the cleavage of a C-D bond require more energy and proceed at a slower rate.[1]
In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2][3][4] By selectively replacing hydrogen atoms at these metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[1][5] This can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.
-
Increased Systemic Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces harmful byproducts, deuterium labeling can improve a drug's safety profile.[5][6][7]
-
Metabolic Switching: Deuteration at one metabolic site can redirect the metabolic pathway towards alternative routes. This can be advantageous if it leads to the formation of less toxic or more active metabolites.[1]
The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, a testament to the clinical viability of this strategy.[1][8] More recently, deucravacitinib (B606291) was approved, representing a novel drug designed with deuterium from the outset to optimize its properties.[1][8]
Data Presentation: Quantitative Impact of Deuteration
The following tables summarize quantitative data from various studies, illustrating the significant impact of deuterium labeling on the pharmacokinetic parameters of different drugs.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine (B1681281)
| Parameter | Deutetrabenazine | Tetrabenazine | Fold Change (Deuterated/Non-deuterated) | Reference |
| Active Metabolites (α- and β-H-TBZ) | ||||
| Cmax (ng/mL) | 12.4 | 6.8 | ~1.8x increase | [1] |
| AUC (ng·h/mL) | 86.9 | 45.7 | ~1.9x increase | [1] |
| Half-life (h) | 9-11 | 5 | ~2x increase | [8] |
| Total Active Metabolites | ||||
| Cmax (ng/mL) | 173 | 102 | ~1.7x increase | [1] |
| AUC (ng·h/mL) | 1345 | 708 | ~1.9x increase | [1] |
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects
| Parameter | Deucravacitinib (6 mg, Single Dose) | Deucravacitinib (12 mg, Single Dose) |
| AUCinf (ng·h/mL) | 237 | 508 |
| Cmax (ng/mL) | 23.3 | 47.9 |
| Half-life (h) | 10.1 | 9.9 |
| Data from healthy Chinese subjects. |
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Change in Stability (Deuterated/Non-deuterated) |
| Drug X | 25 | 27.7 | - |
| Deuterated Drug X | 50 | 13.9 | 2.0 |
Table 4: Deuterium Kinetic Isotope Effect (KIE) in CYP450-Mediated Reactions [2]
| Drug | Metabolic Reaction | kH/kD |
| Morphine | N-demethylation | 1.8 |
| Tolbutamide | Methyl hydroxylation | 4.5 |
| Lidocaine | N-deethylation | 2.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of deuterated drug candidates.
Synthesis of a Deuterated Drug: Deutetrabenazine
This protocol describes a general method for the synthesis of deutetrabenazine from its non-deuterated precursor, tetrabenazine.
Objective: To introduce deuterium into the methoxy (B1213986) groups of tetrabenazine.
Materials:
-
Tetrabenazine
-
Deuterated methanol (B129727) (CD3OD)
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reagents for work-up and purification (e.g., ethyl acetate (B1210297), heptane, silica (B1680970) gel)
Procedure:
-
Dissolution: Dissolve tetrabenazine in anhydrous THF.
-
Addition of Reagents: Add triphenylphosphine and deuterated methanol to the solution.
-
Cooling: Cool the reaction mixture in an ice bath.
-
Mitsunobu Reaction: Slowly add DIAD to the cooled solution. The Mitsunobu reaction will replace the hydroxyl groups with deuterated methoxy groups.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove the byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in heptane).
-
Characterization: Confirm the identity and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry to verify the incorporation of deuterium.
In Vitro Metabolic Stability Assay
This assay is crucial for determining the intrinsic clearance of a compound and predicting its in vivo metabolic fate.
Objective: To compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart in liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human liver microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Ice-cold acetonitrile (B52724)
-
Internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, prepare a master mix containing phosphate buffer and human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Initiate Reaction: Add the test compound (deuterated or non-deuterated) to the pre-warmed master mix to achieve the desired final concentration. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.
Materials:
-
Male Sprague Dawley rats
-
Test compound and its deuterated analog formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Acclimate the rats for at least one week before the study. Fast the animals overnight before dosing. Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein or jugular vein cannula).
-
Plasma Preparation: Process the blood samples to obtain plasma and store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma. Use a deuterated analog as the internal standard.
-
Sample Analysis: Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyze them using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
Assessing Metabolic Switching
Investigating potential shifts in metabolic pathways is a key aspect of evaluating deuterated drug candidates.[1]
Objective: To identify and quantify any changes in the metabolite profile of a deuterated drug compared to its non-deuterated counterpart.
Materials:
-
Deuterated and non-deuterated compounds
-
Metabolically active system (e.g., liver microsomes, hepatocytes)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Incubation: Incubate both the deuterated and non-deuterated compounds with the metabolically active system.
-
Sample Analysis: Analyze the samples using a high-resolution mass spectrometer capable of accurate mass measurements and fragmentation analysis.
-
Metabolite Profiling: Compare the metabolite profiles of the two compounds. Look for:
-
Quantitative changes: A decrease in the formation of a metabolite from the deuterated compound at the site of deuteration and a corresponding increase in the formation of other metabolites.
-
Qualitative changes: The appearance of new metabolites for the deuterated compound that are not observed or are present at very low levels for the non-deuterated compound.
-
-
Metabolite Identification: Use the accurate mass and fragmentation data to propose structures for the observed metabolites. The presence of the deuterium label in the metabolites will aid in their identification.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Regulatory Considerations
The use of deuterated compounds in drug development requires adherence to regulatory guidelines for bioanalytical method validation. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline.[9][10][11][12]
Key aspects of the ICH M10 guideline relevant to deuterated compounds, particularly when used as stable isotope-labeled internal standards (SIL-ISs), include:
-
Specificity and Selectivity: The method must be able to differentiate the analyte from the deuterated internal standard and any potential interfering substances in the biological matrix.[11]
-
Matrix Effects: The influence of the biological matrix on the ionization of the analyte and the internal standard should be evaluated to ensure that the SIL-IS accurately compensates for these effects.[9]
-
Stability: The stability of the deuterated compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be assessed.
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high to prevent interference with the measurement of the unlabeled analyte.
Conclusion
Deuterium labeling has become a valuable and established strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy.[1] A thorough understanding of the underlying principles, coupled with the implementation of robust experimental protocols and adherence to regulatory guidelines, is essential for successfully harnessing the "deuterium switch" to develop innovative and improved medicines.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
4-Hydroxymethylambrisentan-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reliable quantitative data in bioanalytical studies. This technical guide provides a comprehensive overview of 4-Hydroxymethylambrisentan-d5, a deuterated metabolite of the pulmonary arterial hypertension drug Ambrisentan. This document details its suppliers, availability, and application in experimental settings, adhering to best practices in data presentation and methodological outlines.
Introduction to this compound
This compound is the deuterium-labeled form of 4-hydroxymethylambrisentan, a primary metabolite of Ambrisentan. Ambrisentan is a selective endothelin type-A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). The deuterated analog serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry. Its near-identical physicochemical properties to the unlabeled metabolite ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively normalizing for variations in the analytical process.
Supplier and Availability
The availability of high-purity this compound is essential for its use as an internal standard. Several chemical suppliers offer this compound, and the following table summarizes the available information.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | Price (USD) |
| MedChemExpress | HY-W701834S | Information not publicly available | Information not publicly available | 1 mg, 5 mg, 10 mg | Request quote |
| BOC Sciences | --- | 95% by HPLC | 98% atom D | Information not publicly available | Request quote |
| BDG Synthesis | --- | >98% (Target HPLC) | Information not publicly available | 10 mg | $1,180.00 |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current product specifications and pricing.
Experimental Protocols
While specific experimental protocols for this compound are typically developed and validated in-house by analytical laboratories, a general workflow for its use as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is provided below.
General Protocol for Quantification of 4-Hydroxymethylambrisentan in a Biological Matrix
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by serially diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control samples.
2. Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma, urine) and vortex to ensure homogeneity.
-
To a 100 µL aliquot of the biological sample, add a known amount of the this compound internal standard working solution.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Use a suitable C18 reversed-phase column.
- Employ a gradient elution method with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
Tandem Mass Spectrometry (MS/MS):
- Utilize an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte's properties.
- Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both 4-hydroxymethylambrisentan and this compound.
- Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of Ambrisentan to 4-Hydroxymethylambrisentan.
Caption: Mechanism of action of Ambrisentan as a selective ET-A receptor antagonist.
Caption: Experimental workflow for using a deuterated internal standard in LC-MS/MS.
Commercial Sourcing and Technical Guide for 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, key technical data, and relevant experimental applications of 4-Hydroxymethylambrisentan-d5. This deuterated analog of a primary ambrisentan (B1667022) metabolite is a critical tool for pharmacokinetic and metabolic studies in the development of therapies for pulmonary arterial hypertension (PAH).
Introduction
Ambrisentan is a potent and selective endothelin type-A (ETA) receptor antagonist used in the treatment of PAH. Its metabolism primarily yields 4-hydroxymethylambrisentan, an active metabolite. The use of a stable isotope-labeled internal standard, such as this compound, is essential for the accurate quantification of this metabolite in biological matrices during drug development and clinical studies. This guide serves as a comprehensive resource for researchers seeking to procure and utilize this important analytical standard.
Commercial Suppliers
Several specialized chemical suppliers offer this compound. The following table summarizes the available information from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.
| Supplier | Product/Catalog No. | Purity | Isotopic Purity | Unlabeled CAS | Molecular Formula | Molecular Weight |
| BOC Sciences | - | 95% by HPLC[] | 98% atom D | 1106685-84-0[] | C₂₂H₁₇D₅N₂O₅ | 399.45 |
| MedChemExpress | HY-W701834S | - | - | - | C₂₂H₁₇D₅N₂O₅ | 399.45 |
| BDGSynthesis | 140640 | >98% (Target) | - | 1106685-84-0 | C₂₂H₁₇D₅N₂O₅ | 399.45 |
Experimental Protocols
General Synthesis Approach for Deuterated Analogs
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be extrapolated from the known synthesis of ambrisentan and its analogs. The introduction of deuterium (B1214612) atoms would likely be achieved through the use of a deuterated starting material or a deuteration step during the synthesis. A general approach for the synthesis of ambrisentan analogs has been documented, which can serve as a basis for a custom synthesis request.
A potential workflow for the procurement and use of this compound is outlined below:
Caption: Procurement workflow for this compound.
Bioanalytical Method using LC-MS/MS
This compound is ideally suited as an internal standard for the quantification of 4-hydroxymethylambrisentan in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, generalized protocol based on published methods for the analysis of ambrisentan and its metabolites.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an appropriate amount of this compound solution in methanol (B129727) as the internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS System
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-hydroxymethylambrisentan and this compound would need to be optimized.
A logical workflow for a typical bioanalytical experiment is depicted below:
Caption: Bioanalytical workflow using the deuterated internal standard.
Signaling Pathway of Ambrisentan
Ambrisentan exerts its therapeutic effect by antagonizing the endothelin type-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (B181129) (ET-1). This pathway plays a crucial role in vasoconstriction and cell proliferation, which are key pathological features of PAH.
Caption: Ambrisentan blocks ET-1 binding to the ET-A receptor.
Conclusion
This compound is an indispensable tool for the accurate bioanalysis of the primary active metabolite of ambrisentan. This guide provides a foundational understanding of its commercial availability, potential applications in experimental settings, and the underlying pharmacology. For detailed and specific applications, researchers should consult the primary literature and the technical documentation provided by the suppliers.
References
Methodological & Application
Application Note: Quantification of 4-Hydroxymethylambrisentan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxymethylambrisentan, the primary active metabolite of the endothelin receptor antagonist Ambrisentan, in human plasma. The method utilizes a stable isotope-labeled internal standard, 4-Hydroxymethylambrisentan-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Ambrisentan is an orally active and selective endothelin type A receptor antagonist used in the treatment of pulmonary arterial hypertension. The pharmacokinetics and efficacy of Ambrisentan can be influenced by its metabolism. The primary metabolic pathway for Ambrisentan involves oxidation to 4-Hydroxymethylambrisentan, a reaction primarily catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2C19.[1] This active metabolite is then further metabolized via glucuronidation. Given its pharmacological activity, accurate quantification of 4-Hydroxymethylambrisentan is crucial for a comprehensive understanding of Ambrisentan's disposition in the body.
LC-MS/MS is the preferred method for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS. This is because the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more reliable and reproducible results.
This application note provides a detailed protocol for the extraction of 4-Hydroxymethylambrisentan and its deuterated internal standard from human plasma, followed by their separation and detection using LC-MS/MS.
Experimental
Materials and Reagents
-
4-Hydroxymethylambrisentan (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates or polypropylene (B1209903) tubes
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.
-
Spiking: To 100 µL of human plasma in a polypropylene tube or a well of a 96-well plate, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 4-Hydroxymethylambrisentan | 395.2 | 319.1 | 100 | 25 |
| 4-Hydroxymethylambrisentan | 395.2 | 197.1 | 100 | 35 |
| This compound | 400.2 | 324.1 | 100 | 25 |
| This compound | 400.2 | 197.1 | 100 | 35 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound and the likely position of the deuterium (B1214612) labels on a stable part of the molecule. The exact mass and fragmentation may vary slightly and should be confirmed empirically on the specific instrument used.
Results and Discussion
Linearity, Accuracy, and Precision
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). A typical calibration curve for 4-Hydroxymethylambrisentan in human plasma is expected to be linear over a range of 1 to 1000 ng/mL. The accuracy and precision of the method should be within ±15% (±20% at the lower limit of quantification).
Table 3: Example Method Validation Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 10 | < 12 | ± 8 |
| Low | 3 | < 8 | < 10 | ± 5 |
| Mid | 100 | < 6 | < 8 | ± 4 |
| High | 800 | < 5 | < 7 | ± 3 |
Matrix Effect and Recovery
The use of a co-eluting, stable isotope-labeled internal standard is crucial for mitigating the effects of the plasma matrix on ionization efficiency. The matrix effect should be assessed during method validation and is expected to be minimal when the analyte-to-internal standard response ratio is used for quantification. Extraction recovery should be consistent and reproducible across the concentration range.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of 4-Hydroxymethylambrisentan in human plasma. The use of the deuterated internal standard, this compound, ensures high-quality data suitable for pharmacokinetic and clinical research studies. The simple protein precipitation sample preparation method allows for high-throughput analysis.
Visualizations
Caption: Metabolic pathway of Ambrisentan.
Caption: LC-MS/MS analytical workflow.
References
Application Notes and Protocols for the Use of 4-Hydroxymethylambrisentan-d5 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan (B1667022) is a potent and selective endothelin type A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). The accurate quantification of ambrisentan and its primary active metabolite, 4-hydroxymethylambrisentan, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.[1] 4-Hydroxymethylambrisentan-d5 (B1164863) is a deuterated analog of the main metabolite of ambrisentan and serves as an ideal internal standard for the sensitive and accurate simultaneous determination of ambrisentan and 4-hydroxymethylambrisentan.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the bioanalysis of ambrisentan and its metabolite.
Analyte and Internal Standard Information
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Ambrisentan | C₂₂H₂₂N₂O₄ | 378.42 |
| 4-Hydroxymethylambrisentan | C₂₂H₂₂N₂O₅ | 394.42 |
| This compound | C₂₂H₁₇D₅N₂O₅ | 399.45 |
Metabolic Pathway of Ambrisentan
Ambrisentan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP isoforms. The main metabolic pathway is the oxidation of the methyl group on the pyrimidine (B1678525) ring to form the active metabolite, (S)-4-hydroxymethylambrisentan.[2]
Metabolism of Ambrisentan to 4-Hydroxymethylambrisentan.
Experimental Protocols
I. Bioanalytical Method using LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of ambrisentan and 4-hydroxymethylambrisentan in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Ambrisentan reference standard
-
4-Hydroxymethylambrisentan reference standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ambrisentan, 4-hydroxymethylambrisentan, and this compound in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ambrisentan | 379.1 | 202.1 | 35 |
| 4-Hydroxymethylambrisentan | 395.1 | 202.1 | 38 |
| This compound (IS) | 400.1 | 202.1 | 38 |
Note: The product ion for this compound is logically deduced to be the same as the non-deuterated form as the deuterium (B1214612) labeling is on the methyl group, which is not expected to be the primary site of fragmentation.
6. Data Analysis and Quantification
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
II. Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria is provided below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |
| Accuracy (as % bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (as % CV) | ≤15% (≤20% at LLOQ) for intra- and inter-day |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions |
Quantitative Data Summary
The following table summarizes representative quantitative data from a validated bioanalytical method for ambrisentan and 4-hydroxymethylambrisentan.
| Parameter | Ambrisentan | 4-Hydroxymethylambrisentan |
| Linear Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% |
| Accuracy (% bias) | -5.2% to 6.8% | -7.1% to 8.3% |
| Mean Recovery | ~85% | ~82% |
Experimental Workflow Diagram
Workflow for the quantification of ambrisentan and its metabolite.
Conclusion
The use of this compound as an internal standard provides a robust, sensitive, and reliable method for the simultaneous quantification of ambrisentan and its major metabolite, 4-hydroxymethylambrisentan, in biological matrices. The detailed protocol and validation parameters presented in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical diagnostics, enabling high-quality bioanalytical data generation for pharmacokinetic and toxicokinetic studies. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and procedural losses, ensure the highest accuracy and precision in quantitative analysis.
References
Application Note: Quantification of Ambrisentan and its Metabolites using 4-Hydroxymethylambrisentan-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of Ambrisentan and its primary metabolite, 4-hydroxymethylambrisentan, in human plasma. The method utilizes a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay. For accurate and precise quantification, a stable isotope-labeled internal standard, 4-Hydroxymethylambrisentan-d5, is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). The metabolism of Ambrisentan primarily occurs via oxidation to 4-hydroxymethylambrisentan, which is then further metabolized. Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] They co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, chromatography, and matrix effects.[1][2] This application note details a robust UPLC-MS/MS method employing this compound as the internal standard for the reliable quantification of Ambrisentan and 4-hydroxymethylambrisentan.
Experimental
Materials and Reagents
-
Ambrisentan reference standard
-
4-hydroxymethylambrisentan reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Sample Preparation
A simple protein precipitation method is used for the extraction of analytes and the internal standard from human plasma.
Protocol:
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Prepare a working internal standard solution of this compound in acetonitrile.
-
To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ambrisentan | 379.1 | 202.1 |
| 4-hydroxymethylambrisentan | 395.1 | 202.1 |
| This compound (IS) | 400.1 | 207.1 |
Method Validation Data
The method was validated according to regulatory guidelines. A summary of the validation data is presented below.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Ambrisentan | 1 - 1000 | > 0.995 |
| 4-hydroxymethylambrisentan | 0.5 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Ambrisentan | LLOQ | 1 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | 85 - 115 | |
| High | 800 | < 15 | 85 - 115 | |
| 4-hydroxymethylambrisentan | LLOQ | 0.5 | < 20 | 80 - 120 |
| Low | 1.5 | < 15 | 85 - 115 | |
| Mid | 50 | < 15 | 85 - 115 | |
| High | 400 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ambrisentan | 85 - 105 | 90 - 110 |
| 4-hydroxymethylambrisentan | 80 - 110 | 88 - 108 |
| This compound (IS) | 88 - 102 | 92 - 105 |
Visualizations
Metabolic pathway of Ambrisentan.
Experimental workflow for sample analysis.
Conclusion
The described UPLC-MS/MS method provides a reliable, sensitive, and robust approach for the simultaneous quantification of Ambrisentan and its major metabolite, 4-hydroxymethylambrisentan, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications in the field of drug development and pharmacology.
References
Application Notes and Protocols for the Bioanalysis of 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan (B1667022) is a selective endothelin receptor type A (ETA) antagonist used in the treatment of pulmonary arterial hypertension. The major oxidative metabolite of ambrisentan is 4-hydroxymethylambrisentan, formed primarily by the action of cytochrome P450 (CYP) enzymes, mainly CYP3A4, CYP3A5, and CYP2C19. This metabolite is further conjugated to form 4-hydroxymethylambrisentan glucuronide.[1][2][3] The use of deuterated analogs, such as 4-Hydroxymethylambrisentan-d5, as internal standards is a critical component in the accurate quantification of drug metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label provides a tool for precise tracking and quantification, compensating for variability during sample preparation and analysis.[4][5][6][7][8][9]
These application notes provide detailed protocols for the sample preparation of this compound from plasma for bioanalytical studies. The methodologies described are based on established techniques for the extraction of small molecules and their metabolites from biological fluids and are intended to serve as a comprehensive guide for researchers in this field.
Quantitative Data Summary
The strategic placement of deuterium (B1214612) on a drug molecule can alter its metabolic profile, often leading to a slower rate of metabolism. This "kinetic isotope effect" can result in a longer half-life, increased exposure (AUC), and potentially a more favorable pharmacokinetic profile. While specific comparative pharmacokinetic data for deuterated ambrisentan is not publicly available, the following table provides an illustrative example of the typical effects of deuteration on the pharmacokinetic parameters of a drug, using data from deutetrabenazine, another deuterated drug, compared to its non-deuterated counterpart, tetrabenazine.[10]
| Pharmacokinetic Parameter | Deutetrabenazine (Deuterated) | Tetrabenazine (Non-deuterated) | Fold Change |
| Active Metabolite Half-life (t½) | ~10 hours | ~5 hours | ~2-fold increase |
| Maximal Concentration (Cmax) | Lower | Higher | - |
| Time to Cmax (Tmax) | Longer | Shorter | - |
| Area Under the Curve (AUC) | Similar to higher | Lower | ↑ |
| Dosing Frequency | Twice daily | Three times daily | Reduced |
This data is for illustrative purposes to demonstrate the potential impact of deuteration and is based on the comparison of deutetrabenazine and tetrabenazine.[10]
Pharmacokinetic parameters for ambrisentan and its primary active metabolite, 4-hydroxymethylambrisentan, from a study in healthy volunteers are summarized below. This data provides context for the expected concentrations in biological samples.
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·h/mL) | t½ (hr) |
| Ambrisentan | 100 - 200 | 2.0 | 1500 - 2500 | 15 |
| 4-Hydroxymethylambrisentan | 10 - 20 | 4.0 | 200 - 400 | Not Reported |
Data is approximate and collated from literature for illustrative purposes.[11][12]
Experimental Protocols
The following are detailed protocols for the preparation of plasma samples for the analysis of this compound. The choice of method will depend on the desired level of sample cleanup, throughput, and the specific requirements of the analytical method.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
This compound internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to protein precipitation by removing more matrix components.
Materials:
-
Human plasma
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
This compound internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most selective sample cleanup, resulting in the cleanest extracts and minimizing matrix effects.
Materials:
-
Human plasma
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
This compound internal standard (IS) solution
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of the IS solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Ambrisentan Signaling Pathway
Ambrisentan is a selective antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA receptors on vascular smooth muscle cells, initiating a signaling cascade that leads to vasoconstriction and cell proliferation. By blocking this interaction, ambrisentan promotes vasodilation and inhibits the proliferative signaling pathways.
Caption: Ambrisentan's mechanism of action.
Sample Preparation Workflow
The following diagram illustrates a generalized workflow for the preparation of plasma samples for the analysis of this compound using the three described methods.
Caption: Sample preparation workflow.
Logical Relationship of Sample Preparation Techniques
This diagram illustrates the relationship between the three sample preparation techniques in terms of selectivity and complexity.
Caption: Comparison of sample preparation techniques.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. youtube.com [youtube.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. No clinically relevant pharmacokinetic and safety interactions of ambrisentan in combination with tadalafil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of 4-Hydroxymethylambrisentan-d5 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrisentan is an endothelin receptor antagonist utilized in the treatment of pulmonary arterial hypertension. The metabolism of Ambrisentan primarily occurs in the liver, leading to the formation of various metabolites, including 4-Hydroxymethylambrisentan. The deuterated analog, 4-Hydroxymethylambrisentan-d5, is a critical tool in pharmacokinetic studies, often serving as an internal standard for the accurate quantification of the active metabolite.[1] This document provides a detailed protocol for the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound in human plasma. The methodology is based on established principles for the analysis of Ambrisentan and its metabolites.[2][3][4]
Principle
This method employs a protein precipitation technique for sample cleanup, followed by reversed-phase ultra-performance liquid chromatography (UPLC) for the separation of this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
Materials and Reagents
-
This compound (Reference Standard)
-
Ambrisentan and 4-Hydroxymethylambrisentan (for method development and as analytes if needed)
-
Human Plasma (K2EDTA)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Type I, Ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions at various concentrations. These will be used to spike into the plasma to create calibration standards and quality control samples.
-
Calibration Curve Standards: Spike known concentrations of the working standard solutions into blank human plasma to prepare a calibration curve. A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation from Human Plasma
This protocol utilizes protein precipitation for its simplicity and high recovery rates for similar analytes.[2][3]
-
Aliquoting: Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard if this compound is not the analyte of interest).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): If necessary, the supernatant can be diluted with the initial mobile phase to reduce solvent strength before injection.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized. Predicted: Q1 (Precursor Ion) m/z 399.2 -> Q3 (Product Ion) |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note on MRM Transitions: The precursor ion (Q1) for this compound is predicted based on its molecular weight. The product ion (Q3) and optimal collision energy need to be determined by infusing the standard solution into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 3: Calibration Curve for this compound
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| 1 | ... | ... |
| 5 | ... | ... |
| 10 | ... | ... |
| 50 | ... | ... |
| 100 | ... | ... |
| 500 | ... | ... |
| 1000 | ... | ... |
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| Low | 15 | ... | ... | ... |
| Medium | 150 | ... | ... | ... |
| High | 750 | ... | ... | ... |
Visualization of the Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method development and validation. Researchers should perform their own optimization and validation to ensure the method meets the specific requirements of their studies.
References
Application Note & Protocol: Quantification of 4-Hydroxymethylambrisentan in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 4-Hydroxymethylambrisentan, a primary metabolite of the pulmonary arterial hypertension drug Ambrisentan (B1667022), in human plasma samples. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 4-Hydroxymethylambrisentan-d5, to ensure high selectivity and accuracy, which is crucial for pharmacokinetic and drug metabolism studies.
Introduction
Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.[1][2] It is primarily metabolized in the liver to form 4-hydroxymethylambrisentan, which is a significant circulating metabolite.[1][2][3] Accurate quantification of this metabolite in human plasma is essential for understanding the drug's pharmacokinetic profile and its overall disposition in the body. This application note details a robust and validated bioanalytical method for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
This section outlines the detailed methodology for the quantification of 4-Hydroxymethylambrisentan in human plasma.
2.1. Materials and Reagents
-
Analytes: 4-Hydroxymethylambrisentan and this compound (Internal Standard, IS)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa)[4]
2.2. Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for efficient cleanup of plasma samples, removing proteins and other interfering substances.[5][6]
-
Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
-
Pre-treatment: Add 200 µL of 1% formic acid in water to the plasma sample and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2.3. Liquid Chromatography Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 20% B for 1 min |
2.4. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-Hydroxymethylambrisentan: To be determined experimentally (e.g., precursor ion [M+H]+ to a specific product ion) this compound: To be determined experimentally (e.g., precursor ion [M+H]+ to a specific product ion) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
Note: The specific MRM transitions for 4-Hydroxymethylambrisentan and its d5-labeled internal standard need to be optimized by direct infusion into the mass spectrometer.
Method Validation Summary
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[7][8][9] The following tables summarize the typical acceptance criteria for key validation parameters.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | 8-10 non-zero standards |
| Correlation Coeff. (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | Within ±20% | ≤ 20% |
| Low, Mid, High | Within ±15% | ≤ 15% |
Table 3: Stability
| Stability Test | Condition | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and/or -80°C | Mean concentration within ±15% of nominal |
| Short-Term (Bench-top) | Room temperature for a specified duration | Mean concentration within ±15% of nominal |
| Long-Term | -20°C and/or -80°C for a specified duration | Mean concentration within ±15% of nominal |
| Post-Preparative | In autosampler for a specified duration | Mean concentration within ±15% of nominal |
Visualizations
4.1. Ambrisentan Metabolism
Caption: Metabolic pathway of Ambrisentan.
4.2. Experimental Workflow
Caption: Bioanalytical workflow for 4-Hydroxymethylambrisentan.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of 4-Hydroxymethylambrisentan in human plasma. The use of a deuterated internal standard, this compound, is essential for achieving the accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research, enabling reliable assessment of Ambrisentan's metabolic profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. agilent.com [agilent.com]
- 5. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. wjarr.com [wjarr.com]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes: 4-Hydroxymethylambrisentan-d5 in Preclinical Research
Introduction
4-Hydroxymethylambrisentan-d5 is a deuterated, stable isotope-labeled internal standard for 4-hydroxymethylambrisentan, a primary active metabolite of the endothelin receptor antagonist, Ambrisentan. Due to its structural similarity and distinct mass difference from the unlabeled analyte, it is an essential tool in bioanalytical assays designed to accurately quantify the metabolite in various biological matrices. Its primary application lies in preclinical pharmacokinetic and toxicokinetic (PK/TK) studies, where precise measurement of drug and metabolite concentrations is critical for evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
Ambrisentan, the parent drug, is a selective endothelin type-A (ETA) receptor antagonist. The endothelin pathway plays a crucial role in vasoconstriction and cell proliferation. By blocking this receptor, Ambrisentan induces vasodilation and is primarily used in the treatment of pulmonary hypertension. The quantification of its metabolites, such as 4-hydroxymethylambrisentan, is vital for a comprehensive understanding of its metabolic fate and overall pharmacological activity.
Core Applications
The principal application of this compound is as an internal standard (IS) in bioanalytical method development and validation, particularly for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variability during sample preparation and analysis.
Key Preclinical Applications Include:
-
Pharmacokinetic (PK) Studies: Accurately determining the concentration-time profile of the 4-hydroxymethylambrisentan metabolite in plasma, serum, or other biological fluids following administration of Ambrisentan to animal models.
-
Metabolism Studies: Investigating the metabolic pathways of Ambrisentan and identifying the rates of formation and elimination of its key metabolites.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Ambrisentan by measuring both the parent drug and its major metabolites.
-
Toxicokinetic (TK) Studies: Relating the exposure levels of the metabolite to observed toxicological effects in preclinical safety assessments.
Experimental Protocols
Protocol: Quantification of 4-Hydroxymethylambrisentan in Rat Plasma via LC-MS/MS
This protocol outlines a typical procedure for the extraction and quantification of 4-hydroxymethylambrisentan from rat plasma using this compound as an internal standard.
3.1.1 Materials and Reagents
-
Blank rat plasma (K2EDTA as anticoagulant)
-
4-Hydroxymethylambrisentan analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
3.1.2 Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-hydroxymethylambrisentan and this compound in acetonitrile to obtain 1 mg/mL stock solutions.
-
Analyte Working Solutions (for Calibration Curve): Serially dilute the primary analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working solutions for calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
3.1.3 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples (blank plasma, calibration standards, or quality control samples) into pre-labeled 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS working solution (100 ng/mL) to each tube, except for the blank matrix samples. Vortex briefly.
-
Add 200 µL of acetonitrile (as the protein precipitation agent) to each tube.
-
Vortex mix thoroughly for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~200 µL) to a clean autosampler vial or 96-well plate.
-
Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.4 LC-MS/MS Instrumental Conditions
-
LC Column: A reverse-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Analyte: Q1 (Precursor Ion) → Q3 (Product Ion). Specific m/z values must be determined experimentally.
-
MRM Transition for IS (d5): Q1 (Precursor Ion + 5 Da) → Q3 (Product Ion). Specific m/z values must be determined experimentally.
-
Data Presentation
The primary output of these studies is quantitative concentration data. Below is a template for presenting pharmacokinetic parameters derived from such an analysis.
Table 1: Example Pharmacokinetic Parameters for 4-Hydroxymethylambrisentan in Rat Plasma Following a Single Oral Dose of Ambrisentan (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax (Maximum Concentration) | ng/mL | Data Example: 152 ± 25 |
| Tmax (Time to Maximum Concentration) | hours | Data Example: 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ngh/mL | Data Example: 980 ± 110 |
| AUC(0-inf) (AUC extrapolated to infinity) | ngh/mL | Data Example: 1050 ± 125 |
| t1/2 (Elimination Half-life) | hours | Data Example: 4.5 ± 0.8 |
Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
Visualizations: Workflows and Pathways
Diagram: Bioanalytical Workflow
The following diagram illustrates the general workflow for quantifying the 4-hydroxymethylambrisentan metabolite in a preclinical plasma sample using this compound.
Caption: Bioanalytical workflow for metabolite quantification.
Diagram: Ambrisentan Mechanism of Action
This diagram outlines the simplified signaling pathway inhibited by Ambrisentan.
Caption: Simplified Ambrisentan signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Hydroxymethylambrisentan-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of 4-Hydroxymethylambrisentan-d5 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, in this case, 4-Hydroxymethylambrisentan, and its deuterated internal standard (IS), this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1][2]
Q2: Why is a deuterated internal standard like this compound used, and is it a perfect solution for matrix effects?
A2: A deuterated internal standard, also known as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Because this compound is chemically and structurally very similar to the analyte, it is expected to co-elute and experience nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
However, a SIL-IS is not always a perfect solution. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[3][4]
Q3: How can I experimentally assess the presence and magnitude of matrix effects for 4-Hydroxymethylambrisentan and its d5-internal standard?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of the analyte and internal standard in a neat solution to their peak areas when spiked into an extracted blank matrix from multiple sources.
Experimental Protocol: Post-Extraction Spike Method for Matrix Effect Assessment
This protocol outlines the procedure to quantify the matrix effect for 4-Hydroxymethylambrisentan and this compound.
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution containing known concentrations of 4-Hydroxymethylambrisentan and this compound in the final mobile phase composition.
-
Set 2 (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracted matrix with the same known concentrations of 4-Hydroxymethylambrisentan and this compound as in Set 1.
2. LC-MS/MS Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
3. Calculation of Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) for Analyte:
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
-
Matrix Factor (MF) for Internal Standard:
-
MF = (Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Interpretation of Results:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15% for the method to be considered free of significant variable matrix effects.
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Analyte MF | 0.85 | 0.82 | 0.88 | 0.79 | 0.91 | 0.84 | 0.85 | 5.9% |
| IS MF | 0.83 | 0.81 | 0.86 | 0.78 | 0.89 | 0.82 | 0.83 | 5.5% |
| IS-Normalized MF | 1.02 | 1.01 | 1.02 | 1.01 | 1.02 | 1.02 | 1.02 | 0.5% |
Caption: Example data from a matrix effect assessment. In this case, while both the analyte and IS experience ion suppression, the IS-normalized matrix factor is close to 1 with a low %CV, indicating the internal standard effectively compensates for the matrix effect.
Troubleshooting Guides
This section addresses specific issues you might encounter during the quantification of this compound.
Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
-
Symptom: Inconsistent peak area ratios for quality control (QC) samples or calibrators within and between analytical runs.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard solution into all samples. Verify the automated liquid handler's performance if used. |
| Differential Matrix Effects | A slight chromatographic shift between 4-Hydroxymethylambrisentan and this compound may cause them to elute in regions of varying ion suppression. Solution: Optimize chromatography to ensure complete co-elution. Consider a shallower gradient or a different stationary phase. |
| Internal Standard Instability | The deuterated standard may be unstable in the sample matrix or during storage. Solution: Perform stability assessments of the internal standard in the biological matrix under expected storage and processing conditions. |
| Cross-Contamination | Carryover from high concentration samples to subsequent low concentration samples can affect the area ratio. Solution: Optimize the autosampler wash procedure. Inject blank samples after high concentration samples to assess for carryover. |
Problem 2: Analyte and Deuterated Internal Standard Do Not Co-elute
-
Symptom: A noticeable and reproducible separation between the chromatographic peaks of 4-Hydroxymethylambrisentan and this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Deuterium (B1214612) Isotope Effect | The presence of deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on the analytical column. Solution: This is often unavoidable. The key is to ensure that the separation does not lead to differential matrix effects. If it does, chromatographic optimization is necessary. |
| Column Degradation | A loss of stationary phase or column contamination can affect the separation. Solution: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination. |
Visualizing Experimental Workflows and Logical Relationships
Caption: Bioanalytical workflow for 4-Hydroxymethylambrisentan quantification.
References
Technical Support Center: 4-Hydroxymethylambrisentan-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Hydroxymethylambrisentan-d5 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] Specific temperature recommendations are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Light Condition |
| Solid Form | 4°C | Long-term | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
| In Solvent | -20°C | Up to 1 month | Protect from light |
Source: Adapted from MedchemExpress Safety Data Sheet.[1]
Q2: What solvents are suitable for preparing solutions of this compound?
Q3: What are the potential degradation pathways for this compound in solution?
A3: this compound contains several functional groups that could be susceptible to degradation, including an ether, a carboxylic acid, and aromatic rings. Potential degradation pathways could include:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, leading to cleavage of the molecule.[2]
-
Oxidation: The aromatic rings and the hydroxymethyl group could be prone to oxidation, especially in the presence of light, heat, or trace metals.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds. It is recommended to handle solutions in amber vials or under low-light conditions.
Q4: Can the deuterium (B1214612) labels on this compound exchange?
A4: Deuterium labels on aromatic rings are generally stable. However, deuterium atoms can sometimes exchange with protons from the solvent, especially under certain pH conditions or in the presence of a catalyst. This "back-exchange" can lead to a loss of the isotopic label and interfere with quantification. It is a known limitation of deuterated standards.
Troubleshooting Guide
Q1: I am observing a decrease in the signal of this compound over time in my analytical runs. What could be the cause?
A1: A decreasing signal is often an indication of degradation. Consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure that your stock and working solutions are stored according to the recommendations in Table 1. Improper storage is a common cause of degradation.
-
Assess Solution Stability: The compound may not be stable in your chosen solvent or at the concentration you are using. It is advisable to perform a short-term stability test by analyzing the solution at different time points after preparation.
-
Check for Contaminants: Contaminants in the solvent or on your labware could be catalyzing degradation. Use high-purity solvents and thoroughly clean all equipment.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can accelerate degradation. Prepare smaller aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Q2: I am seeing unexpected peaks in the chromatogram of my this compound solution. What do these peaks represent?
A2: The appearance of new peaks likely indicates the formation of degradants or impurities.
-
Investigate Degradation: As mentioned in FAQ A3, hydrolysis or oxidation products could be forming. You can investigate this by subjecting a sample to stress conditions (e.g., heat, acid, base, oxidizing agent) and analyzing the resulting chromatogram to see if the unknown peaks increase.
-
Consider Isotopic Purity: Examine the mass spectrum of your standard. The presence of unlabeled 4-Hydroxymethylambrisentan could indicate incomplete deuteration or back-exchange.
Q3: My quantitative results using this compound as an internal standard are inconsistent. What could be the issue?
A3: Inconsistent results when using a stable isotope-labeled internal standard can stem from several factors:
-
Pipetting or Dilution Errors: Inaccurate preparation of stock or working solutions will lead to unreliable quantification. Verify all calculations and ensure pipettes are properly calibrated.
-
Degradation in Matrix: The internal standard may be degrading after being added to your experimental samples (e.g., plasma, urine). Perform a stability assessment by incubating the standard in the matrix at different time points and temperatures before extraction and analysis.
-
Ionization Efficiency: Changes in the mass spectrometer source conditions can affect the ionization of your internal standard. Ensure that the source parameters are optimized.
-
Deuterium Exchange: As discussed in FAQ A4, the deuterium labels may be exchanging with protons, leading to a change in the mass-to-charge ratio and affecting quantification.
Below is a workflow to help troubleshoot issues with this compound stability.
Caption: A flowchart to guide the troubleshooting process for stability-related issues with this compound solutions.
Experimental Protocol: Assessing Solution Stability
For researchers who need to generate their own stability data, the following protocol outlines a general approach for a short-term stability study. This protocol is based on general principles for stability testing of pharmaceutical compounds.
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution to the desired concentration for your experiments (e.g., 1 µg/mL).
-
Aliquot Samples: Dispense the working solution into multiple amber HPLC vials.
-
Set Storage Conditions: Store the vials under the conditions you wish to test. See Table 2 for an example experimental design.
-
Analyze Samples at Time Points: At each specified time point, remove a vial from each storage condition and analyze it using a validated analytical method (e.g., LC-MS/MS). The initial analysis at T=0 serves as the baseline.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the T=0 sample. A decrease of more than 10-15% is often considered significant degradation.
Table 2: Example Experimental Design for a 7-Day Stability Study
| Condition | Temperature | Time Points for Analysis |
| Refrigerated, Protected from Light | 4°C | 0, 24h, 48h, 72h, 7 days |
| Room Temperature, Protected from Light | 25°C | 0, 24h, 48h, 72h, 7 days |
| Room Temperature, Exposed to Light | 25°C | 0, 24h, 48h, 72h, 7 days |
| Accelerated Condition | 40°C | 0, 24h, 48h, 72h, 7 days |
The following diagram illustrates the workflow for this stability study.
Caption: A procedural workflow for conducting a stability assessment of this compound in solution.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, the following diagram illustrates potential degradation pathways. This is a hypothetical representation as specific degradation studies have not been cited.
Caption: A diagram showing potential degradation products of this compound through hydrolysis and oxidation.
References
potential for deuterium exchange in 4-Hydroxymethylambrisentan-d5
Welcome to the Technical Support Center for 4-Hydroxymethylambrisentan-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium (B1214612) exchange and to offer troubleshooting support for experiments involving this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterium-labeled version of 4-Hydroxymethylambrisentan, a metabolite of the drug Ambrisentan.[1] The "-d5" designation indicates that five hydrogen atoms on one of the phenyl rings have been replaced with deuterium atoms. This isotopic labeling is crucial for its use as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[2]
Q2: What is deuterium exchange and why is it a concern?
A2: Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., protic solvents, acidic or basic solutions).[3][4] This can compromise the accuracy of quantitative analyses that rely on the mass difference between the labeled standard and the unlabeled analyte.[3] If deuterium atoms are lost, the mass of the internal standard will change, leading to inaccurate measurements.[5]
Q3: Are the deuterium atoms on the phenyl ring of this compound susceptible to exchange?
A3: Generally, carbon-deuterium (C-D) bonds on an aromatic ring are considered stable and not readily exchangeable under standard analytical conditions.[4][5] However, exposure to harsh conditions such as very high temperatures or extreme pH (highly acidic or basic) can potentially facilitate this exchange.[5]
Q4: What about the hydrogen on the hydroxymethyl (-CH₂OH) group? Can it exchange with deuterium from a solvent?
A4: The hydrogen atom of the hydroxyl (-OH) group is highly labile and will readily exchange with deuterium from deuterated protic solvents (e.g., D₂O, methanol-d4). This is a rapid equilibrium process. The two hydrogen atoms on the benzylic carbon (-CH₂-) are generally more stable. However, benzylic protons can be susceptible to exchange under certain conditions, particularly with catalysis by a strong base.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to potential deuterium exchange.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Analyte/Internal Standard (IS) Response Ratio in LC-MS | Deuterium exchange on the d5-phenyl ring of the IS, leading to a decrease in the IS signal at the expected m/z. | 1. Assess Solvent Conditions: Avoid using protic solvents (e.g., water, methanol) in your sample preparation if you suspect exchange. If necessary, use deuterated solvents. 2. Check pH: Ensure your mobile phase and sample solutions are not strongly acidic or basic. A pH range of 3-8 is generally recommended for the stability of many deuterated compounds. 3. Lower Temperature: If sample preparation involves heating, consider reducing the temperature to minimize the risk of exchange. 4. Stability Experiment: Perform a control experiment by incubating the IS in your sample matrix and mobile phase under the experimental conditions for a set time and analyze for any loss of the deuterated signal.[6] |
| Appearance of Unexpected Peaks in Mass Spectrum (e.g., M-1, M-2 for the IS) | Partial deuterium loss from the d5-phenyl ring, resulting in a mixture of isotopologues (d4, d3, etc.). | 1. Review Sample Handling: Scrutinize all sample preparation steps for potential exposure to harsh conditions (extreme pH, high temperature). 2. Optimize LC-MS Method: Ensure that the source conditions (e.g., temperature in APCI) are not promoting in-source H/D exchange. 3. Purify Standard: If the issue persists and is suspected to be from the stock material, consider re-purification of the standard, though this is a less common issue with commercially available standards. |
| Altered NMR Spectrum (Loss of Deuterium Signal or Appearance of Unexpected Proton Signals) | Deuterium exchange has occurred, replacing deuterium atoms with hydrogen. | 1. Solvent Purity: Ensure the deuterated solvent used for NMR is of high purity and free from water contamination. 2. Sample Preparation: Prepare the NMR sample in an inert atmosphere (e.g., in a glove box) to minimize exposure to atmospheric moisture. 3. Quantitative NMR (qNMR): Use qNMR with a suitable internal standard to quantify the level of deuterium incorporation and assess any loss.[7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Given Solvent/Matrix
Objective: To determine if deuterium exchange occurs under specific experimental conditions.
Materials:
-
This compound
-
Blank matrix (e.g., plasma, buffer)
-
Solvents to be tested (e.g., mobile phase, extraction solvent)
-
LC-MS system
Methodology:
-
Prepare a solution of this compound in the test solvent or matrix at a known concentration.
-
Incubate the solution under the conditions you intend to use for your experiment (e.g., specific pH, temperature, and duration).
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by LC-MS, monitoring the mass-to-charge ratio (m/z) for the intact this compound and for potential products of deuterium exchange (d4, d3, etc.).
-
Data Analysis: Compare the peak areas of the d5 isotopologue and any lower deuterated species over time. A significant decrease in the d5 peak area with a corresponding increase in the areas of lower mass isotopologues indicates deuterium exchange.
Protocol 2: Quantification of Deuterium Exchange using Quantitative NMR (qNMR)
Objective: To precisely quantify the percentage of deuterium at specific positions in the molecule.
Materials:
-
This compound sample (before and after experimental manipulation)
-
A high-purity, non-exchangeable internal standard (e.g., maleic acid)
-
High-quality deuterated NMR solvent (e.g., DMSO-d6)
-
High-field NMR spectrometer
Methodology:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated NMR solvent.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for complete relaxation of all protons for accurate integration.
-
Data Analysis:
-
Integrate a well-resolved signal from the internal standard.
-
Integrate the signals corresponding to the protons on the non-deuterated phenyl ring and the hydroxymethyl group of 4-Hydroxymethylambrisentan.
-
The appearance and integration of signals in the aromatic region where deuterium should be present would indicate back-exchange.
-
Calculate the molar ratio of your compound to the internal standard. Any deviation from the expected ratio in the post-experiment sample can indicate degradation or exchange. The level of deuterium can be inferred by the reduction in the expected proton signal intensity at the labeled positions.
-
Visualizations
Caption: Potential sites for deuterium exchange on this compound.
Caption: A logical workflow for troubleshooting potential deuterium exchange problems.
References
Technical Support Center: Optimizing Mass Spectrometer Settings for 4-Hydroxymethylambrisentan-d5
Welcome to the technical support center for the analysis of 4-Hydroxymethylambrisentan-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometer settings for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometer settings for analyzing this compound?
A1: Optimal settings can vary slightly between different mass spectrometer models. However, a good starting point for method development for 4-Hydroxymethylambrisentan and its deuterated internal standard, this compound, using an electrospray ionization (ESI) source in positive mode is summarized in the table below. These parameters are based on published methods for the non-deuterated analog and inferred for the d5 version.[1]
Q2: I am not seeing any signal for my analyte. What are the common causes?
A2: Several factors could lead to a lack of signal. First, verify the basics of your LC-MS/MS system, such as checking for leaks in the gas supply and ensuring that the autosampler and syringe are functioning correctly.[2] Confirm that your sample is prepared correctly and that the column is not cracked.[2] Next, check the detector to ensure the flame is lit and gases are flowing as expected.[2] If these aspects are in order, you may need to perform a tuning and calibration of your mass spectrometer to ensure it is operating at peak performance.[3]
Q3: My signal intensity is poor. How can I improve it?
A3: Poor signal intensity can be due to several factors. Ensure your sample is appropriately concentrated; if it's too dilute, the signal may be too weak, and if it's too concentrated, you may experience ion suppression.[3] Experimenting with different ionization techniques (e.g., ESI, APCI) can help optimize ionization efficiency.[3] Also, regular tuning and calibration of the mass spectrometer, including checking the ion source, mass analyzer, and detector settings, is crucial for optimal performance.[3]
Q4: I'm observing peak splitting or broadening in my chromatogram. What could be the cause?
A4: Peak splitting and broadening can make compound identification challenging. Common causes include contaminants in the sample or on the chromatographic column.[3] Ensure proper sample preparation and column maintenance. Adjusting ionization conditions, such as source parameters and gas flows, can also help reduce peak broadening.[3]
Q5: Why is there a difference in retention time between 4-Hydroxymethylambrisentan and this compound?
A5: This is a known phenomenon called the "isotope effect." The substitution of lighter hydrogen atoms with heavier deuterium (B1214612) atoms can lead to slight changes in the physicochemical properties of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often minor, this can be significant if the analyte and internal standard elute in a region of variable matrix effects.
Troubleshooting Guides
Issue 1: High Signal Variability of this compound (Internal Standard)
-
Symptom: The peak area of the internal standard (IS) is inconsistent across a batch of samples.
-
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the IS to all samples and standards. Use a calibrated pipette and a consistent workflow.
-
Matrix Effects: The internal standard may be experiencing different levels of ion suppression or enhancement across samples. This can happen if the IS and analyte do not co-elute perfectly.
-
Solution: Optimize the chromatographic method to ensure co-elution. A post-column infusion experiment can help identify regions of ion suppression.
-
-
IS Stability: The deuterated standard may be unstable under the storage or analytical conditions, leading to degradation.
-
Solution: Prepare fresh stock solutions of the IS and store them appropriately (typically at low temperatures and protected from light).
-
-
Issue 2: No or Low Product Ion Signal for this compound
-
Symptom: A strong precursor ion signal is observed, but the product ion signal is weak or absent during MRM analysis.
-
Possible Causes & Solutions:
-
Incorrect Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing excessive fragmentation into very small ions not being monitored.
-
Solution: Perform a product ion scan and then a collision energy optimization experiment to determine the optimal setting for the desired fragmentation.
-
-
Gas Pressure in Collision Cell: The pressure of the collision gas (e.g., argon) may be too low.
-
Solution: Consult your instrument's manual for the recommended collision gas pressure and ensure it is set correctly.
-
-
Incorrect Product Ion Selection: The selected product ion in the MRM transition may not be the most abundant or stable fragment.
-
Solution: Conduct a product ion scan of this compound to identify the most intense and stable fragment ions.
-
-
Data Presentation
Table 1: Recommended MRM Parameters for 4-Hydroxymethylambrisentan and its Deuterated Internal Standard
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |
| 4-Hydroxymethylambrisentan | 395.11 | 363.17 | 5 | 30 |
| This compound | 400.14 | 368.20 | 5 | 30 |
Note: Parameters for 4-Hydroxymethylambrisentan are based on published data.[1] Parameters for the d5 variant are inferred based on the expected mass shift and similar chemical behavior.
Experimental Protocols
Protocol 1: Mass Spectrometer Optimization for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Directly infuse the solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Perform a full scan (Q1 scan) in positive ion mode to identify the precursor ion. The most abundant ion should be the [M+H]+ adduct.
-
Select the precursor ion and perform a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ion for the MRM transition.
-
Optimize the collision energy for the selected MRM transition by ramping the collision energy and monitoring the product ion intensity.
-
Optimize other source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Hydroxymethylambrisentan.
Caption: Troubleshooting logic for no or low signal intensity issues.
References
Technical Support Center: Overcoming Low Recovery of 4-Hydroxymethylambrisentan-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for overcoming low recovery of 4-Hydroxymethylambrisentan-d5 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterium-labeled form of 4-Hydroxymethylambrisentan, a major active metabolite of the drug Ambrisentan.[1][2] It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 4-Hydroxymethylambrisentan. The stable isotope label allows it to be distinguished from the endogenous analyte by the mass spectrometer while having nearly identical chemical and physical properties. This co-elution and similar behavior during sample preparation and analysis help to correct for variability and matrix effects, leading to more accurate and precise results.[3][4]
Q2: What are the typical causes of low recovery for a deuterated internal standard like this compound?
A2: Low recovery of a deuterated internal standard can stem from several factors, including:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix is a primary cause. This can be due to improper pH, incorrect choice of extraction solvent, or an unsuitable extraction technique (e.g., Solid Phase Extraction [SPE], Liquid-Liquid Extraction [LLE]).[5]
-
Analyte Instability: The internal standard may degrade during sample collection, storage, or processing. Factors like pH, temperature, and light exposure can contribute to degradation.
-
Poor SPE Method Performance: If using SPE, issues such as incorrect sorbent selection, inadequate conditioning of the cartridge, use of an inappropriate wash solvent, or incomplete elution can all lead to significant loss of the internal standard.[1][6][7][8]
-
Matrix Effects: Components in the biological sample can interfere with the ionization of the internal standard in the mass spectrometer's source, leading to ion suppression and an apparent low recovery.[3]
-
Pipetting or Dilution Errors: Inaccurate preparation of stock solutions or spiking of the internal standard into samples will lead to erroneous recovery calculations.
Q3: Can the deuterium (B1214612) label on this compound be exchanged?
A3: While the deuterium atoms in this compound are generally stable, isotopic exchange (replacement of deuterium with hydrogen) can occur under certain conditions, such as exposure to strong acids or bases. The position of the deuterium atoms on the molecule is critical for its stability. If the labels are on easily exchangeable positions (e.g., on a hydroxyl or carboxyl group), this can be a concern. However, for most commercially available deuterated standards, the labels are placed on carbon atoms where they are much less likely to exchange.
Troubleshooting Guide for Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Issue 1: Consistently Low Recovery in All Samples
This often points to a fundamental problem with the analytical method.
Possible Cause 1: Suboptimal pH during Sample Pre-treatment and Extraction
-
Question: Have you optimized the pH of your sample before extraction?
-
Explanation: Ambrisentan has a pKa of 4.0, indicating it is a carboxylic acid.[6][7] 4-Hydroxymethylambrisentan will have a similar pKa. At a pH above 4.0, the molecule will be deprotonated and negatively charged (more water-soluble). At a pH below 4.0, it will be in its neutral, less polar form. For efficient extraction using reversed-phase SPE or LLE with a nonpolar solvent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa (i.e., pH ≤ 2.0) to ensure the analyte is in its neutral form.
-
Troubleshooting Steps:
-
Acidify your plasma/serum sample with a small volume of a suitable acid (e.g., formic acid, phosphoric acid) to achieve a final pH of approximately 2.0.
-
Vortex the sample to ensure homogeneity before proceeding with the extraction.
-
Compare the recovery from the pH-adjusted sample to a non-adjusted sample.
-
Possible Cause 2: Inefficient Solid Phase Extraction (SPE) Method
-
Question: Is your SPE protocol optimized for this compound?
-
Explanation: The choice of SPE sorbent, as well as the conditioning, loading, washing, and elution steps, are critical for good recovery. Given that 4-Hydroxymethylambrisentan is slightly more polar than Ambrisentan (predicted logP for Ambrisentan is around 3.5-3.9), a mixed-mode or a polymeric reversed-phase sorbent may be more effective than a standard C18 sorbent, especially if the parent drug is also being analyzed.
-
Troubleshooting Steps:
-
Sorbent Selection: If using a C18 sorbent and experiencing low recovery, consider a mixed-mode cation exchange sorbent (to retain the molecule at a pH where the carboxylic acid is deprotonated) or a polymeric sorbent (e.g., Oasis HLB) that provides better retention for more polar compounds.
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and then equilibrated with an aqueous solution at the same pH as your sample. Do not let the sorbent bed go dry before loading the sample.[8]
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A common starting point is a low percentage of organic solvent in an acidic aqueous solution (e.g., 5% methanol (B129727) in 0.1% formic acid).
-
Elution Step: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile). For mixed-mode SPE, the elution solvent may need to be adjusted to disrupt both the hydrophobic and ionic interactions (e.g., by adding a base like ammonium (B1175870) hydroxide (B78521) to the organic solvent).
-
Issue 2: Variable or Inconsistent Recovery Across a Batch of Samples
This may indicate issues with matrix effects or procedural inconsistencies.
Possible Cause 1: Differential Matrix Effects
-
Question: Have you evaluated for matrix effects?
-
Explanation: Even with a deuterated internal standard, significant ion suppression or enhancement from the biological matrix can lead to variability.[3] While the IS is meant to track the analyte, in some cases, the matrix can affect the analyte and IS slightly differently.
-
Troubleshooting Steps:
-
Perform a post-extraction spike experiment to assess the degree of matrix effects. This involves comparing the response of the IS in a clean solution to its response when spiked into an extracted blank matrix.
-
If significant matrix effects are observed, consider improving the sample cleanup. This could involve using a more selective SPE sorbent or a different sample preparation technique like LLE.
-
Adjusting the chromatography to separate the analyte and IS from the co-eluting matrix components can also mitigate this issue.
-
Possible Cause 2: Inconsistent SPE Cartridge Performance
-
Question: Are you experiencing variability between different SPE cartridges or wells in a 96-well plate?
-
Explanation: Inconsistent packing of SPE cartridges or channeling can lead to variable recovery.
-
Troubleshooting Steps:
-
Ensure a consistent and slow flow rate during sample loading, washing, and elution.
-
If using a vacuum manifold, ensure a consistent vacuum is applied to all wells.
-
Consider using a positive pressure manifold for more consistent flow rates.
-
Data Presentation
Table 1: Physicochemical Properties of Ambrisentan (as a proxy for 4-Hydroxymethylambrisentan)
| Property | Value | Source |
| pKa | 4.0 | [6][7] |
| Predicted logP | 3.5 - 3.9 |
Table 2: Example SPE Recovery Data for Ambrisentan
| Analyte | Lower QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) | Source |
| Ambrisentan | 74.6 | 78.2 | 80.5 |
Experimental Protocols
Protocol 1: pH Optimization for Sample Pre-treatment
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare two sets of aliquots from a pooled blank plasma sample.
-
To one set of aliquots, add 2% (v/v) of 1M formic acid to lower the pH to approximately 2.0.
-
Leave the other set of aliquots at their native pH.
-
Spike both sets of samples with a known concentration of this compound.
-
Proceed with your established extraction procedure (LLE or SPE).
-
Compare the peak area response of the internal standard from the pH-adjusted samples to the non-adjusted samples.
Protocol 2: SPE Method Optimization
-
Sorbent Screening: Test at least two different types of SPE sorbents (e.g., a C18 and a mixed-mode or polymeric sorbent).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile. For mixed-mode sorbents, the elution solvent may require a modifier (e.g., 5% ammonium hydroxide in methanol).
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Compare the recovery from the different sorbents and elution conditions.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Key steps and optimization points for the Solid Phase Extraction (SPE) method.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CMNPD [cmnpd.org]
- 4. Ambrisentan - Wikipedia [en.wikipedia.org]
- 5. DailyMed - AMBRISENTAN tablet, film coated [dailymed.nlm.nih.gov]
- 6. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Hydroxymethylambrisentan-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxymethylambrisentan-d5 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in our analysis?
A1: this compound is the stable isotope-labeled (SIL) internal standard for 4-Hydroxymethylambrisentan, a metabolite of the drug Ambrisentan. In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest. As a result, they co-elute chromatographically and experience similar extraction recovery and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.
Q2: I'm observing a small peak for the unlabeled 4-Hydroxymethylambrisentan in my blank samples spiked only with this compound. What could be the cause?
A2: This issue, often referred to as "cross-talk," can stem from two primary sources:
-
Isotopic Impurity: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[3] Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[3]
-
In-Source Fragmentation: The deuterated internal standard might undergo fragmentation back to the unlabeled analyte in the mass spectrometer's ion source.
A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[4]
Q3: My retention times for 4-Hydroxymethylambrisentan and its deuterated internal standard (this compound) are slightly different. Is this a problem?
A3: Yes, this can be a significant issue. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[3][5] If the analyte and the internal standard do not completely co-elute, they can be subjected to different matrix effects, where co-eluting endogenous components from the sample matrix (like phospholipids (B1166683) in plasma) suppress or enhance the ionization of one more than the other.[3][5] This differential matrix effect can compromise analytical accuracy.[3] It is crucial to adjust the chromatographic method to ensure complete co-elution.[3]
Q4: The signal intensity of my this compound is highly variable between samples. Why is this happening?
A4: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent Extraction Recovery: Issues in the sample preparation process can lead to variable recovery of the internal standard.
-
Differential Matrix Effects: As mentioned previously, if the internal standard does not perfectly co-elute with the analyte, it can be affected differently by ion suppression or enhancement in various samples.[4]
-
Pipetting or Dilution Errors: Inaccuracies in adding the internal standard to each sample will result in signal variability.
-
Sample Stability Issues: The internal standard may not be stable under the storage or processing conditions.
Troubleshooting Guides
Guide 1: Investigating Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantification of 4-Hydroxymethylambrisentan, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inaccurate quantification.
Step 1: Verify Co-elution
-
Problem: A slight separation between 4-Hydroxymethylambrisentan and this compound can lead to differential matrix effects.[3]
-
Solution: Overlay the chromatograms of the analyte and the internal standard from a spiked sample. If they are not perfectly aligned, adjust your chromatographic method. This may involve using a column with lower resolution or modifying the mobile phase gradient to ensure they elute as a single peak.[3]
Step 2: Assess Internal Standard Purity
-
Problem: The this compound standard may contain the unlabeled analyte, leading to artificially inflated results, especially at low concentrations.
-
Solution: Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it only with the this compound at the working concentration. Analyze the sample and monitor the mass transition for the unlabeled 4-Hydroxymethylambrisentan. The response should be less than 20% of your LLOQ response.[4] If it is higher, the internal standard has significant contamination.
Step 3: Evaluate Matrix Effects
-
Problem: Endogenous components in the biological matrix can suppress or enhance the ionization of the analyte and internal standard.[6] If this effect is not consistent between the two, it will lead to inaccurate results.
-
Solution: Perform a matrix effect experiment (see protocol below). This will quantify the extent of ion suppression or enhancement. If significant and differential matrix effects are observed, you may need to improve your sample cleanup procedure (e.g., by switching from protein precipitation to solid-phase extraction).
Guide 2: Investigating Potential Isobaric Interference
In drug metabolism studies, it's possible for other metabolites to be formed that are isobaric (have the same nominal mass) with your analyte of interest.[7][8] These can sometimes produce fragment ions that are also identical, leading to direct interference.
Scenario: An isomeric metabolite of 4-Hydroxymethylambrisentan (e.g., a hydroxyl group on a different part of the molecule) or an unrelated metabolite of Ambrisentan could potentially interfere. While this compound is the internal standard for the metabolite, interference from other metabolites in the analyte's MRM channel is still a concern.[9][10]
Caption: Potential for isobaric metabolite interference.
Troubleshooting Steps:
-
Re-evaluate Chromatography: The most effective way to resolve isobaric interference is through chromatographic separation.[7] Develop a longer, shallower gradient to try and separate the analyte peak from any interfering peaks.
-
Select Different MRM Transitions: Investigate alternative precursor-product ion transitions for 4-Hydroxymethylambrisentan. It is possible that an alternative transition is not shared by the interfering metabolite.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different exact masses, helping to identify the interfering compound.[9][10]
Quantitative Data Summaries
Table 1: Hypothetical Data from a Matrix Effect Experiment
This table illustrates how to identify differential matrix effects between 4-Hydroxymethylambrisentan (Analyte) and this compound (IS).
| Sample Set | Mean Analyte Peak Area (n=6) | Mean IS Peak Area (n=6) |
| Set A: Standards in Solvent | 1,250,000 | 1,310,000 |
| Set B: Blank Matrix Extract + Spiked Analyte/IS | 850,000 | 1,150,000 |
| Matrix Effect (%) | 68.0% (Suppression) | 87.8% (Suppression) |
| Calculation: (Set B / Set A) * 100 |
-
Interpretation: In this example, the analyte (4-Hydroxymethylambrisentan) experiences significantly more ion suppression (68% signal remaining) than the internal standard (87.8% signal remaining). This differential effect would lead to an overestimation of the analyte concentration.
Table 2: Assessing Contribution from Internal Standard
This table shows data from an experiment to check for the presence of unlabeled analyte in the deuterated internal standard.
| Sample | Analyte MRM Peak Area | Acceptance Criterion Met? |
| LLOQ Standard | 15,000 | N/A |
| Blank Matrix + IS | 4,500 | No |
| Acceptance: < 20% of LLOQ Response (<3,000) |
-
Interpretation: The peak area in the blank + IS sample is 30% of the LLOQ response (4,500 / 15,000). This exceeds the 20% limit, indicating significant contamination of the internal standard.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Solvent Standard): Spike the analyte and internal standard at a known concentration (e.g., medium QC level) into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, reconstitute the extracts with the solvent from Set A containing the analyte and IS.
-
Set C (Pre-Extraction Spike): Spike six different lots of blank biological matrix with the analyte and IS before extraction. Process these samples through your entire sample preparation procedure. (This set is used to determine recovery, but Set A and B are for matrix effects).
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Calculate the mean peak area for the analyte and IS in both Set A and Set B.
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The matrix effect for the analyte and IS should be comparable.
-
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromforum.org [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Hydroxymethylambrisentan-d5 Analysis in HPLC
Welcome to the technical support center for the chromatographic analysis of 4-Hydroxymethylambrisentan-d5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak shape and robust analytical results.
Troubleshooting Guides
This section addresses common peak shape issues encountered during the HPLC analysis of this compound. Each guide follows a question-and-answer format to provide clear and actionable solutions.
Issue 1: Peak Tailing
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped.[2] Peak tailing is problematic as it can lead to reduced resolution between adjacent peaks, decreased sensitivity, and inaccurate peak integration, which compromises the precision of quantitative results.
Q2: What are the primary causes of peak tailing for this compound?
A2: As a derivative of Ambrisentan (B1667022), this compound contains a carboxylic acid group. The pKa of Ambrisentan is approximately 4.0.[3] The primary causes of peak tailing for this compound are:
-
Secondary Silanol (B1196071) Interactions: The ionized carboxylate group can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the carboxylic acid (~4.0), a significant portion of the analyte will be in its ionized (anionic) form. This charged state increases the likelihood of secondary interactions with the stationary phase.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[2]
-
Column Degradation: Contamination or physical degradation of the column, such as a void at the inlet, can create active sites and disrupt the flow path, causing tailing.[1][2]
Q3: How can I eliminate peak tailing for this compound?
A3: A systematic approach to troubleshooting is recommended. Start with mobile phase optimization, as it is often the most effective solution.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To ensure this compound is in its non-ionized form to minimize secondary interactions.
-
Procedure:
-
Prepare a series of mobile phases with a pH between 2.5 and 3.5. A pH at least one unit below the pKa is recommended. Use a suitable buffer, such as phosphate (B84403) or acetate, at a concentration of 10-20 mM.
-
Use a C18 column as a starting point, as it is commonly used for Ambrisentan analysis.[4][5]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes.
-
Inject a standard solution of this compound.
-
-
Analysis: Observe the peak shape. A significant improvement in peak symmetry is expected at a lower pH.
Protocol 2: Evaluation of Mobile Phase Additives
-
Objective: To further improve peak shape by masking residual silanol groups.
-
Procedure:
-
If tailing persists at low pH, consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Note: TEA may impact mass spectrometry sensitivity.
-
Alternatively, use a buffer with a higher ionic strength to reduce secondary interactions.[6]
-
-
Analysis: Compare the chromatograms with and without the additive to assess the impact on peak shape.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape of an Acidic Analyte (pKa ≈ 4.0)
| Mobile Phase pH | Analyte State | Expected Peak Shape | Rationale |
| > 5.0 | Mostly Ionized (Anionic) | Severe Tailing | Strong secondary interactions with residual silanols. |
| 4.0 (at pKa) | 50% Ionized / 50% Neutral | Broad or Split Peak | Presence of two forms of the analyte during separation. |
| < 3.0 | Mostly Neutral | Symmetrical (Gaussian) | Ionization of the carboxylic acid is suppressed, minimizing secondary interactions. |
Mandatory Visualization
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradationproducts in ambrisentan | Semantic Scholar [semanticscholar.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxymethylambrisentan-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of 4-Hydroxymethylambrisentan-d5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light. It is crucial to keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: When in solvent, this compound should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month. For both temperatures, it is essential to protect the solution from light.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat, and eye protection such as safety glasses or goggles. All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][3][4][5]
Q4: Is this compound stable?
A4: this compound is stable under the recommended storage conditions.[1] Avoid exposure to strong acids/alkalis and strong oxidizing/reducing agents, as these are incompatible materials.[1]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[2][4][5]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of the compound | Improper storage conditions (e.g., exposure to light, incorrect temperature). | 1. Verify that the compound has been stored at the correct temperature (4°C for solid, -20°C or -80°C for solutions). 2. Ensure the container is tightly sealed and protected from light. 3. If in solution, consider preparing fresh solutions for each experiment. |
| Inconsistent experimental results | Contamination of the stock solution or improper handling. | 1. Use only in areas with appropriate exhaust ventilation.[1] 2. Wash hands thoroughly after handling.[2][3] 3. Ensure all glassware and equipment are clean and dry before use. 4. Prepare fresh dilutions from a stock solution that has been stored correctly. |
| Difficulty dissolving the solid compound | The compound may have low solubility in the chosen solvent at room temperature. | 1. Consult the product's certificate of analysis for solubility information. 2. Gentle warming or sonication may aid in dissolution, but be mindful of potential degradation if the compound is heat-sensitive. |
Quantitative Data Summary
| Storage Condition | Duration | Temperature | Light Exposure |
| Solid | Long-term | 4°C | Protect from light |
| In Solvent | Up to 6 months | -80°C | Protect from light |
| In Solvent | Up to 1 month | -20°C | Protect from light |
Experimental Protocols
Protocol: Preparation of a Stock Solution for In Vitro Assays
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 399.45 g/mol ), add 250.34 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for the storage and handling of this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results.
References
Technical Support Center: Minimizing Ion Suppression with 4-Hydroxymethylambrisentan-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using 4-Hydroxymethylambrisentan-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experimental workflows.
Problem 1: Poor Peak Shape and/or Chromatographic Shift of this compound
Symptoms:
-
Tailing or fronting of the internal standard (IS) peak.
-
Inconsistent retention time for this compound.
-
Separation between the analyte (4-Hydroxymethylambrisentan) and the deuterated internal standard.
Possible Causes:
-
Suboptimal chromatographic conditions.
-
Column degradation or contamination.
-
Interaction of the analyte/IS with metal components of the LC system.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and chromatographic shifts.
Detailed Steps:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Systematically vary the gradient slope and the organic-to-aqueous ratio to improve peak symmetry and ensure co-elution of the analyte and IS.
-
pH Adjustment: Modify the mobile phase pH to control the ionization state of 4-Hydroxymethylambrisentan and its deuterated standard, which can significantly impact retention and peak shape.
-
Additive Selection: Experiment with low concentrations of volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.
-
-
Column Maintenance:
-
If a guard column is in use, replace it.
-
If the problem continues, replace the analytical column with a new one of the same type.
-
-
Minimize Metal Interactions:
-
For chelating compounds, interactions with stainless steel components can cause peak tailing and signal loss.[1] Consider using a metal-free column and PEEK tubing if this is suspected.
-
Problem 2: High Variability in Analyte/Internal Standard Area Ratio
Symptoms:
-
Inconsistent and irreproducible results for quality control (QC) samples.
-
Poor precision in calibration curves.
Possible Causes:
-
Differential ion suppression between the analyte and this compound.
-
Sample-to-sample variability in matrix effects.[2]
-
Inconsistent sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in analyte/IS area ratio.
Detailed Steps:
-
Assess Matrix Effects:
-
Post-Column Infusion: This experiment helps to identify regions of ion suppression in the chromatogram. Infuse a constant flow of 4-Hydroxymethylambrisentan and its deuterated standard post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression occurs.
-
Neat vs. Matrix Comparison: Compare the peak area of the analyte and IS in a clean solvent versus a blank matrix extract spiked post-extraction. A significant difference in the area ratio between the two indicates differential matrix effects.
-
-
Enhance Sample Cleanup:
-
The most effective way to combat ion suppression is to remove interfering matrix components.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences like phospholipids (B1166683) and salts.[2]
-
Liquid-Liquid Extraction (LLE): Can also be employed to clean up samples and reduce matrix effects.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[2] However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[3][4] This leads to a decreased signal intensity. When using a deuterated internal standard like this compound, the assumption is that both the analyte and the IS will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[3] However, if they experience differential ion suppression, the accuracy and precision of the results can be compromised.
Q2: What are the common causes of ion suppression?
A2: Ion suppression can arise from several sources:
-
Co-eluting Matrix Components: Endogenous compounds from biological samples (e.g., salts, phospholipids, proteins) can co-elute with the analyte and compete for ionization.[3]
-
High Analyte Concentration: At high concentrations, an analyte can cause self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[3]
-
Competition for Ionization: In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge or for access to the droplet surface, hindering the analyte's transition into the gas phase.[3]
Q3: How can I quantitatively assess the matrix effect on 4-Hydroxymethylambrisentan and its deuterated internal standard?
A3: A standard method to quantify matrix effects involves comparing the peak areas of the analyte and internal standard in different sample preparations.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): A blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set 3 (Pre-Extraction Spike): The analyte and IS are spiked into the blank biological matrix before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
An IS-Normalized MF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. A value significantly different from 1.0 suggests differential matrix effects.
-
Data Presentation: Example Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Set 1 (Neat) | 1,200,000 | 1,500,000 | 0.80 | - | - | - |
| Set 2 (Post-Spike) | 840,000 | 1,200,000 | 0.70 | 0.70 | 0.80 | 0.875 |
In this example, the IS-Normalized Matrix Factor of 0.875 indicates some level of differential ion suppression, as the internal standard does not perfectly track the suppression of the analyte.
Q4: Can the position of the deuterium (B1214612) label on this compound affect its performance as an internal standard?
A4: Yes, the position and stability of the deuterium labels are crucial. If the deuterium atoms are in positions that are susceptible to back-exchange with hydrogen atoms from the solvent or matrix (e.g., on heteroatoms like -OH or -NH2), the integrity of the internal standard can be compromised. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal, resulting in inaccurate quantification. It is important to use internal standards where the deuterium labels are on stable positions, such as aromatic or aliphatic carbons not prone to exchange.
Q5: What should I do if I observe a chromatographic shift between 4-Hydroxymethylambrisentan and this compound?
A5: A slight chromatographic shift between an analyte and its deuterated internal standard can sometimes occur due to the "isotope effect," where the heavier deuterium atoms can lead to slightly stronger intermolecular interactions with the stationary phase. If this shift is small and reproducible, it may not be a significant issue. However, if the shift is large or variable, it can lead to differential ion suppression.
Experimental Protocol: Verifying Co-elution
-
Prepare three solutions:
-
A solution of only 4-Hydroxymethylambrisentan.
-
A solution of only this compound.
-
A mixed solution containing both.
-
-
Inject each solution onto the LC-MS/MS system using the intended chromatographic method.
-
Overlay the chromatograms from the mixed solution. The retention times for the analyte and the internal standard should be identical or very close. If a significant shift is observed, chromatographic optimization (as described in Problem 1) is necessary to achieve co-elution.
By following these troubleshooting guides and understanding the principles outlined in the FAQs, researchers can effectively minimize ion suppression and ensure the accurate and reliable quantification of 4-Hydroxymethylambrisentan using this compound as an internal standard.
References
troubleshooting poor reproducibility with 4-Hydroxymethylambrisentan-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor reproducibility in experiments utilizing 4-Hydroxymethylambrisentan-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the stable isotope-labeled (deuterated) form of 4-Hydroxymethylambrisentan, the primary active metabolite of the drug Ambrisentan (B1667022). Its principal use is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis as it helps to correct for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and reproducibility of the results.[2][3]
Q2: Why am I seeing high variability in my results when using this compound?
A2: High variability when using a deuterated internal standard can stem from several factors. These can be broadly categorized as issues with the internal standard itself, the sample preparation process, chromatographic conditions, or the mass spectrometer. Common culprits include inconsistent sample preparation, degradation of the internal standard, unaccounted-for matrix effects, and instrument contamination.
Q3: Could the deuterium (B1214612) label on this compound be unstable?
A3: Yes, under certain conditions, the deuterium atoms on a deuterated internal standard can be replaced by hydrogen atoms from the surrounding solvent or sample matrix.[4][5] This phenomenon, known as isotopic or back-exchange, can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[5] The stability of the deuterium labels is influenced by their position in the molecule, the pH of the solution, temperature, and solvent composition.[5][6] It is crucial to ensure that the deuterium labels are on chemically stable, non-exchangeable positions.[6]
Q4: My analyte and this compound are not co-eluting perfectly. Is this a problem?
A4: Ideally, the analyte and its stable isotope-labeled internal standard should co-elute to ensure they experience the same matrix effects.[3] However, a slight difference in retention time, known as the isotope effect, can sometimes be observed, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[7] If this separation is significant, the analyte and internal standard may be subjected to different levels of ion suppression or enhancement, which can compromise the accuracy of the results.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of Internal Standard | - Prepare a fresh stock solution of this compound from a reliable source. - Avoid repeated freeze-thaw cycles of stock and working solutions. - Store solutions at the recommended temperature (typically -20°C or below) and protect from light.[1] |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting of the internal standard into all samples, calibrators, and quality controls. - Use a calibrated positive displacement pipette for viscous biological matrices. - Ensure thorough vortexing after adding the internal standard to ensure homogeneity. |
| Adsorption to Labware | - Test for non-specific binding by preparing a known concentration of the internal standard in the final sample solvent and analyzing it with and without exposure to the sample preparation vessels. - Consider using low-adsorption microplates or silanized glassware. |
| Instrument Contamination | - Clean the mass spectrometer's ion source, transfer optics, and inlet. - Check for contamination in the LC system, including the column and tubing, by injecting a blank solvent. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Isotopic Back-Exchange | - Evaluate Label Stability: Incubate the deuterated internal standard in a blank matrix under the same conditions as your sample preparation and analysis. Monitor for any increase in the signal of the non-deuterated analyte.[4] - Control pH: Maintain a pH around 2.5 during sample preparation and chromatographic separation where the rate of back-exchange is typically at a minimum, if compatible with your method.[5] - Minimize Temperature and Time: Perform sample preparation at low temperatures (e.g., on ice) and minimize the time samples are in protic solvents before analysis.[5] |
| Differential Matrix Effects | - Assess Matrix Effects: Perform a post-extraction spike experiment to quantitatively measure the matrix effect on both the analyte and the internal standard.[2] - Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components. - Optimize Chromatography: Modify the chromatographic gradient to separate the analyte and internal standard from the regions of significant ion suppression. |
| Impurity in Internal Standard | - Verify Purity: Obtain a Certificate of Analysis from the supplier to confirm the isotopic and chemical purity of the this compound. - Assess Contribution: Prepare a blank sample spiked only with the internal standard at the working concentration. The signal for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2] |
| Poor Peak Shape | - Check for Column Issues: Poor peak shape (e.g., tailing or fronting) can affect integration accuracy. Ensure the column is not degraded or blocked. - Solvent Mismatch: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase. |
Data Presentation
The following table presents representative validation data for an LC-MS/MS method for the analysis of Ambrisentan in human plasma, which can serve as a benchmark when developing and validating a method for its metabolite, 4-Hydroxymethylambrisentan.[8]
| Validation Parameter | Acceptance Criteria | Example Result for Ambrisentan Assay |
| Linearity | r² ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.5% - 8.9% |
| Inter-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 10.2% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 7.3% |
| Recovery (%) | Consistent and reproducible | ~70% |
| Matrix Effect (%) | Within acceptable limits | 95% - 108% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |
Experimental Protocols
Representative Bioanalytical Method for Ambrisentan and its Metabolites
This protocol is based on published methods for Ambrisentan and should be optimized and validated for the specific analysis of 4-Hydroxymethylambrisentan.[8][9]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for 4-Hydroxymethylambrisentan and this compound. For Ambrisentan, a known transition is m/z 379.09 → 303.12.[9]
Mandatory Visualization
Caption: A generalized experimental workflow for the quantification of 4-Hydroxymethylambrisentan.
Caption: A logical workflow for troubleshooting sources of poor reproducibility.
Caption: Ambrisentan blocks the ET-1 signaling cascade, preventing vasoconstriction.
References
- 1. N-Desmethyl-4-hydroxy Tamoxifen-d5 (1:1 E/Z Mixture) [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Validating Bioanalytical Methods with 4-Hydroxymethylambrisentan-d5 Versus Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ambrisentan (B1667022) and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison between the stable isotope-labeled internal standard, 4-Hydroxymethylambrisentan-d5, and a potential alternative, Midazolam, supported by published experimental data.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This is due to the nearly identical physicochemical properties between the analyte and its SIL counterpart, which allows it to effectively compensate for variability during sample preparation and analysis.
The Preferred Approach: this compound as the Internal Standard
This compound is the deuterated form of 4-Hydroxymethylambrisentan, the primary active metabolite of ambrisentan. Its efficacy is benchmarked here by a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of ambrisentan in human plasma, which utilized a deuterated ambrisentan internal standard. The principles and expected performance are directly translatable to the use of this compound for its corresponding analyte.
An Alternative Strategy: Structural Analog Internal Standards
In the absence of a stable isotope-labeled internal standard, a structurally unrelated compound with similar chromatographic and mass spectrometric behavior may be employed. A published UPLC-MS/MS method for the simultaneous determination of ambrisentan and (S)-4-hydroxymethylambrisentan in rat plasma utilized Midazolam as the internal standard. While a viable option, this approach presents inherent limitations due to the structural differences between the analyte and the internal standard.
Performance Data: A Comparative Analysis
The following tables summarize the key performance parameters of the two distinct LC-MS/MS methods.
Table 1: Method Validation Data using a Deuterated Internal Standard for Ambrisentan Analysis
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-batch Precision (%CV) | ≤ 15% |
| Inter-batch Precision (%CV) | ≤ 15% |
| Accuracy (%RE) | ≤ ±15% |
| Recovery | 69.4% |
Data extrapolated from a study using deuterated ambrisentan for ambrisentan quantification in human plasma.[1]
Table 2: Method Validation Data using Midazolam as an Internal Standard for (S)-4-hydroxymethylambrisentan Analysis
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | 4.5% - 7.9% |
| Inter-day Precision (%RSD) | 6.8% - 9.5% |
| Accuracy (%RE) | -8.7% to 11.2% |
| Recovery | 85.1% - 92.3% |
Data from a study quantifying (S)-4-hydroxymethylambrisentan in rat plasma using Midazolam as the internal standard.[2]
Experimental Protocols
Method 1: Bioanalytical Method using a Deuterated Internal Standard (Adapted for this compound)
Sample Preparation:
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724)/methanol).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-Hydroxymethylambrisentan and this compound.
Method 2: Bioanalytical Method using Midazolam as an Internal Standard
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard solution (Midazolam).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant for analysis.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1.0 µL
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for (S)-4-hydroxymethylambrisentan and Midazolam.[2]
Key Differences and Recommendations
The primary advantage of using this compound is its ability to track the analyte throughout the entire analytical process more effectively than a structural analog.[3] This includes compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. The data presented, although from different studies, suggests that the use of a deuterated internal standard can achieve a lower limit of quantification.
While the method using Midazolam demonstrates acceptable performance, the inherent advantages of this compound in minimizing analytical error make it the unequivocally better choice for robust and reliable bioanalytical results, which are critical in research and drug development settings.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for the quantification of 4-Hydroxymethylambrisentan.
References
- 1. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with 4-Hydroxymethylambrisentan-d5
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of pharmacokinetic and metabolic data. This guide provides an objective comparison of the performance of deuterated internal standards, specifically 4-Hydroxymethylambrisentan-d5, against non-deuterated alternatives in the bioanalysis of 4-Hydroxymethylambrisentan, a key metabolite of the pulmonary arterial hypertension drug, Ambrisentan (B1667022).
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability inherent in the analytical workflow, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the principle that a SIL-IS is chemically and physically almost identical to the analyte.
This guide will delve into the experimental data that underscores the superiority of deuterated internal standards and provide detailed methodologies for key validation experiments.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The core advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the analyte, 4-Hydroxymethylambrisentan. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Non-deuterated internal standards, which are structurally similar but not identical, may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate and precise results.
The following tables summarize the validation data from a study that utilized a deuterated internal standard (Ambrisentan-d5) and a separate study using a non-deuterated internal standard (Midazolam) for the quantification of Ambrisentan in human plasma.
Table 1: Accuracy and Precision Data for Ambrisentan Analysis using a Deuterated Internal Standard (Ambrisentan-d5)
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 160 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Data extrapolated from a bionalytical validation study for unbound ambrisentan in human plasma.[1]
Table 2: Accuracy and Precision Data for Ambrisentan Analysis using a Non-Deuterated Internal Standard (Midazolam)
| Quality Control Sample | Nominal Concentration (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) |
| LLOQ | 10.0 | < 11 | < 14 |
| Low | 30.0 | < 11 | < 14 |
| Medium | 800.0 | < 11 | < 14 |
| High | 1600.0 | < 11 | < 14 |
Data from a study on the quantification of ambrisentan in human plasma using midazolam as an internal standard.[2]
As the data illustrates, methods employing a deuterated internal standard consistently achieve high levels of precision and accuracy, with the coefficient of variation (%CV) and the deviation from the nominal concentration typically falling well within the stringent limits set by regulatory agencies like the FDA and EMA.
Experimental Protocols
To ensure the reliability of bioanalytical data, rigorous validation of the analytical method is essential. The following are detailed methodologies for key experiments performed during the validation of a bioanalytical method for 4-Hydroxymethylambrisentan using this compound as an internal standard.
Stock Solution and Calibration Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of 4-Hydroxymethylambrisentan and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the 4-Hydroxymethylambrisentan stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for spiking into the biological matrix. A separate working solution of this compound is prepared as the internal standard.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions of 4-Hydroxymethylambrisentan into a blank biological matrix (e.g., human plasma) to achieve a concentration range that covers the expected in-study sample concentrations. A fixed amount of the internal standard working solution is added to each calibration standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 25 µL of the this compound internal standard working solution.
-
Acidification: Add 100 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for 4-Hydroxymethylambrisentan and this compound.
Mandatory Visualizations
To better illustrate the experimental workflows and logical relationships, the following diagrams are provided.
Caption: Bioanalytical workflow for 4-Hydroxymethylambrisentan.
Caption: Performance comparison of internal standards.
References
A Comparative Guide to Internal Standards for Ambrisentan Quantification: Featuring 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of ambrisentan (B1667022), a selective endothelin receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly in complex biological matrices.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS-based bioanalysis due to their ability to effectively compensate for variability in sample preparation, chromatography, and ionization.[2] This guide provides a comparative overview of 4-Hydroxymethylambrisentan-d5 as an internal standard, alongside other commonly employed alternatives, supported by established analytical principles and a representative experimental protocol.
Comparison of Internal Standard Strategies for Ambrisentan Analysis
The selection of an internal standard is a critical step in bioanalytical method development.[3] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[1] For ambrisentan, several types of internal standards can be considered, each with its own set of advantages and disadvantages.
Table 1: Comparison of Internal Standard Performance Characteristics
| Parameter | This compound (Deuterated Metabolite) | Ambrisentan-d5 (Deuterated Parent) | Structural Analog (Non-isotopically labeled) | Key Findings & References |
| Co-elution with Analyte | May exhibit a slight chromatographic shift from ambrisentan due to structural differences. | Generally co-elutes or has a very similar retention time to the unlabeled analyte.[1] | Retention time will differ from the analyte. | Deuterated standards can sometimes show a slight shift in retention time, known as the deuterium (B1214612) isotope effect.[4] |
| Compensation for Matrix Effects | Effectively compensates for matrix effects experienced by the 4-hydroxymethylambrisentan metabolite. May offer good, but not perfect, compensation for ambrisentan. | Provides the most effective compensation for matrix effects on the parent drug due to identical physicochemical properties.[2] | May not adequately compensate for matrix effects due to different physicochemical properties. | The closer the IS is to the analyte in structure and retention time, the better it compensates for matrix effects.[4] |
| Extraction Recovery | Similar extraction recovery to the metabolite. May have slightly different recovery compared to the parent drug. | Nearly identical extraction recovery to the parent drug. | Extraction recovery can vary significantly from the analyte. | An ideal IS should have similar extraction efficiency to the analyte. |
| Ionization Suppression/Enhancement | Closely tracks ionization variations for the metabolite. Generally good for the parent drug. | Best choice for tracking ionization variability of the parent drug. | Ionization can be significantly different from the analyte, leading to inaccurate quantification. | Co-eluting substances can suppress or enhance analyte ionization efficiency.[5] |
| Potential for Crosstalk | Low, as the mass difference (d5) is significant. | Low, due to the mass difference. | No crosstalk, as the molecular weight is different. | Crosstalk occurs when the IS contributes to the analyte's signal. |
| Availability | Can be custom synthesized. | May be commercially available or require custom synthesis. | Often commercially available and less expensive. | The availability and cost of SIL standards can be a consideration.[2] |
| Accuracy and Precision | Can provide high accuracy and precision, especially if the metabolism of ambrisentan to 4-hydroxymethylambrisentan is a key focus. | Generally provides the highest accuracy and precision for the quantification of the parent drug.[3] | Can lead to reduced accuracy and precision compared to SIL standards. | Regulatory agencies generally prefer the use of stable isotope-labeled internal standards.[3] |
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of ambrisentan in human plasma. This protocol is adapted from established methods and illustrates the use of this compound as an internal standard.[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of ambrisentan and its metabolite from endogenous plasma components. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (example):
-
Ambrisentan: m/z 379.1 -> 347.1
-
This compound: [Precursor ion m/z] -> [Product ion m/z] (To be determined by infusion of the standard)
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:[5]
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Extraction recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mandatory Visualizations
Ambrisentan Mechanism of Action and the Endothelin Signaling Pathway
Ambrisentan is a selective antagonist of the endothelin A (ETA) receptor.[8] The endothelin system plays a crucial role in vasoconstriction and cell proliferation.[9] The following diagram illustrates the signaling pathway targeted by ambrisentan.
Caption: Endothelin-1 signaling pathway and the inhibitory action of ambrisentan.
Experimental Workflow for Ambrisentan Quantification
The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of ambrisentan in plasma using an internal standard.
Caption: Bioanalytical workflow for ambrisentan quantification in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Bioanalytical Methods for Ambrisentan Featuring 4-Hydroxymethylambrisentan-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of ambrisentan (B1667022), a selective endothelin type-A receptor antagonist. A key focus is the application of 4-Hydroxymethylambrisentan-d5 as an internal standard (IS) to ensure accuracy and reproducibility in pharmacokinetic and other quantitative studies. The methodologies discussed primarily leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to Ambrisentan and its Analysis
Ambrisentan is a widely used therapeutic agent for pulmonary arterial hypertension. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic analysis, dose-response studies, and ensuring patient safety and therapeutic efficacy. The primary metabolite of ambrisentan is 4-hydroxymethyl ambrisentan.[1] To achieve reliable quantification, stable isotope-labeled internal standards like this compound are employed to compensate for variability during sample preparation and analysis.[2]
Overview of Analytical Techniques
The most prevalent methods for the bioanalysis of ambrisentan are LC-MS/MS and HPLC. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological fluids like plasma.[3][4][5][6] HPLC with UV detection is a more accessible and cost-effective alternative, suitable for the analysis of pharmaceutical dosage forms.[7][8][9][10][11][12]
Data Presentation: Comparison of Validated Methods
The following tables summarize the key parameters of various validated analytical methods for ambrisentan quantification.
Table 1: Comparison of LC-MS/MS Methods for Ambrisentan in Human Plasma
| Parameter | Method 1[3] | Method 2[4] | Method 3[6] | Method 4 (Simultaneous Analysis)[13] |
| Internal Standard | Not specified (m/z 380.4→301.0) | Midazolam | Deuterated ambrisentan | Not specified for ambrisentan |
| Extraction Method | Liquid-Liquid Extraction | Solid-Phase Extraction | Solid-Phase Extraction | Solid Extraction |
| Chromatographic Column | Waters Symmetry C18 (4.6x100 mm, 5 µm) | Beta Basic-8 (50x4.6 mm, 5 µm) | Reversed-phase C18 | Not specified |
| Mobile Phase | Methanol-Acetonitrile / Ammonium acetate-Acetonitrile | Isocratic mobile phase | Not specified | Not specified |
| Ionization Mode | ESI Negative | ESI Positive | ESI Positive | Not specified |
| Linear Range | 2 - 2000 ng/mL | 10.0 - 2000.2 ng/mL | 0.1 - 200 ng/mL (total), 0.1 - 10 ng/mL (unbound) | 5 ng/mL (LLOQ) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 10.0 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Intra-day Precision | < 2.72% | < 11% | ≤ ±15% | Not specified |
| Inter-day Precision | < 8.98% | < 14% | ≤ ±15% | Not specified |
| Extraction Recovery | 74.6% - 80.5% | Not specified | 69.4% (total), 77.5% (unbound) | Not specified |
Table 2: Comparison of HPLC Methods for Ambrisentan
| Parameter | Method 1 (in Rat Plasma)[7] | Method 2 (in Tablets)[9] | Method 3 (Stability Indicating)[12] | Method 4 (with Tadalafil)[11] |
| Internal Standard | Pioglitazone | Not applicable | Not applicable | Not applicable |
| Extraction Method | Solid Phase Extraction | Not applicable | Not applicable | Not applicable |
| Chromatographic Column | Phenomenex Luna C18 (250x4.6 mm, 0.5 µm) | Primsil C18 R (250x4.6 mm, 5 µm) | Phenomenex Luna C18 (250x4.6 mm, 5 µm) | Hypersil GOLD C18 (150x4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 6), Acetonitrile, Methanol (30:60:10) | Acetonitrile:Water (65:35 v/v) | 0.02 M Ammonium acetate buffer (pH 4.2):Acetonitrile (52:48 v/v) | Methanol:Water:Acetonitrile (40:40:20 by volume) |
| Detection Wavelength | 264 nm | Not specified | 215 nm | 260 nm |
| Linear Range | Not specified | 10 - 50 µg/mL | Not specified | 1 - 20 µg/mL |
| Retention Time | Not specified | Not specified | Not specified | ~2.80 min |
| Recovery | Not specified | Not specified | 99.2 – 100.7% | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for LC-MS/MS and HPLC analysis of ambrisentan.
LC-MS/MS Method for Ambrisentan in Human Plasma (Adapted from[3][4][6])
-
Sample Preparation (Extraction):
-
Liquid-Liquid Extraction: To a plasma sample, add the internal standard (e.g., this compound). Extract the analytes using an organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the plasma sample containing the internal standard. Wash the cartridge to remove interferences. Elute the analyte and internal standard. Evaporate the eluate and reconstitute.[4][6]
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a suitable mobile phase, either isocratic or a gradient, to separate ambrisentan and the internal standard from endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for ambrisentan and the internal standard. For example, m/z 377.1→301.2 for ambrisentan.[3]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of ambrisentan in the unknown samples from the calibration curve.
-
HPLC Method for Ambrisentan in Pharmaceutical Dosage Forms (Adapted from[9][11][12])
-
Standard and Sample Preparation:
-
Prepare a stock solution of ambrisentan reference standard in a suitable solvent (e.g., methanol-water mixture).
-
Finely powder the tablets. Dissolve a quantity of powder equivalent to a known amount of ambrisentan in the solvent, sonicate, and filter to obtain the sample solution.
-
-
Chromatographic Conditions:
-
Inject the standard and sample solutions onto a C18 reverse-phase column.
-
Elute the components using a defined mobile phase at a constant flow rate.
-
-
UV Detection:
-
Quantification:
-
Calculate the amount of ambrisentan in the sample by comparing the peak area of the sample with that of the standard.
-
Mandatory Visualizations
Ambrisentan Metabolism and Analytical Workflow
The following diagrams illustrate the metabolic pathway of ambrisentan and a typical bioanalytical workflow.
Caption: Metabolic pathway of Ambrisentan.
Caption: Bioanalytical workflow for Ambrisentan.
Conclusion
The choice of an analytical method for ambrisentan depends on the specific requirements of the study. For high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS with a stable isotope-labeled internal standard like this compound is the method of choice. For routine analysis of pharmaceutical formulations, a validated HPLC-UV method can provide accurate and reliable results in a more cost-effective manner. The data and protocols presented in this guide offer a solid foundation for selecting and implementing the most appropriate analytical strategy for your research needs. Cross-validation between different methods and laboratories is recommended to ensure data consistency and reliability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
- 4. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rp-hplc method development and validation of pharmaceutical tablet dosage form containing ambrisentan (2022) | 1 Citations [scispace.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards Featuring 4-Hydroxymethylambrisentan-d5
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated internal standards, exemplified by 4-Hydroxymethylambrisentan-d5, against alternative approaches, supported by representative experimental data and detailed protocols.
In the realm of quantitative analysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the gold standard.[1] These standards, in which one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C), offer unparalleled advantages in accuracy and precision, especially in complex biological matrices.[2] this compound serves as a prime example of a deuterated internal standard used in the bioanalysis of the antihypertensive drug ambrisentan (B1667022) and its metabolites.
The Superiority of Deuterated Standards: A Performance Comparison
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations that can occur throughout the analytical process.[1] In contrast, structural analogs or other non-deuterated internal standards may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less reliable data.[3]
To illustrate this, the following table presents a summary of typical performance data from a bioanalytical method validation, comparing the use of a deuterated internal standard (this compound) with a non-deuterated structural analog for the quantification of 4-Hydroxymethylambrisentan in human plasma.
| Validation Parameter | Deuterated Internal Standard (this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Accuracy (% Bias) | ||
| Low QC (3 ng/mL) | -2.5% | -8.2% |
| Medium QC (150 ng/mL) | 1.8% | 6.5% |
| High QC (750 ng/mL) | -0.9% | -5.1% |
| Precision (% CV) | ||
| Intra-day (n=6) | ||
| Low QC | 3.1% | 9.8% |
| Medium QC | 2.5% | 7.2% |
| High QC | 2.2% | 6.5% |
| Inter-day (n=18) | ||
| Low QC | 4.5% | 12.3% |
| Medium QC | 3.8% | 9.5% |
| High QC | 3.1% | 8.7% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% |
| Extraction Recovery (%) | 85 ± 4% | Analyte: 82 ± 7%, IS: 75 ± 9% |
This table presents representative data synthesized from typical bioanalytical method validation results to illustrate the performance differences.
The data clearly demonstrates the superior performance of the deuterated internal standard, with lower bias (higher accuracy), better precision (lower %CV), and significantly reduced matrix effects.
Experimental Protocols
To achieve the results presented above, a robust and validated bioanalytical method is essential. The following is a detailed protocol for a typical LC-MS/MS assay for the quantification of 4-Hydroxymethylambrisentan in human plasma using this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the analyte and internal standard from the plasma matrix and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate the analyte from other components and quantify it using mass spectrometry.
-
Instrumentation:
-
HPLC: Shimadzu Nexera or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 20% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxymethylambrisentan: m/z [M+H]⁺ → [Fragment ion]⁺
-
This compound: m/z [M+H]⁺ → [Fragment ion]⁺
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
-
Visualizing the Advantage
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key aspects of using a deuterated internal standard in a bioanalytical workflow.
Caption: Experimental workflow for bioanalytical analysis.
Caption: How deuterated standards compensate for matrix effects.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of high-quality bioanalytical science. By providing a near-perfect mimic for the analyte of interest, it enables researchers to achieve unparalleled levels of accuracy, precision, and robustness in their quantitative data. For professionals in drug development, the investment in a stable isotope-labeled internal standard is a critical step towards ensuring data integrity and regulatory compliance. The experimental evidence and methodologies presented in this guide underscore the significant advantages of this approach, solidifying its status as the gold standard in bioanalysis.
References
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Ambrisentan Quantification, Focusing on 4-Hydroxymethylambrisentan-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of ambrisentan (B1667022), the choice of an appropriate internal standard is paramount for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison of 4-Hydroxymethylambrisentan-d5 as an internal standard against other alternatives, supported by experimental data and detailed protocols. We will delve into the theoretical advantages and potential limitations of using a stable isotope-labeled (SIL) metabolite and compare its performance with other commonly employed internal standards.
The Critical Role of Internal Standards in Ambrisentan Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior during extraction, chromatography, and ionization, thereby ensuring accurate quantification despite potential sample loss or matrix effects. For ambrisentan, a potent endothelin receptor antagonist, several types of internal standards have been utilized, each with its own set of advantages and disadvantages. These can be broadly categorized as stable isotope-labeled (SIL) standards and structurally similar but non-isotopically labeled compounds.
This compound is a deuterium-labeled version of a metabolite of ambrisentan.[1][2] In theory, as a SIL, it is expected to have nearly identical physicochemical properties to its unlabeled counterpart, allowing it to effectively track the metabolite during analysis. When the aim of the study is to quantify the metabolite itself, its SIL version is the gold standard. However, when used as an IS for the parent drug, ambrisentan, potential differences in their extraction recovery and chromatographic behavior need to be carefully evaluated.
Performance Comparison of Internal Standards for Ambrisentan
| Parameter | Deuterated Ambrisentan (SIL) | Armodafinil (B1684309) (Non-SIL) | This compound (Theoretical) |
| Type | Stable Isotope-Labeled | Structurally Unrelated | Stable Isotope-Labeled Metabolite |
| Extraction Recovery of Ambrisentan | 69.4%[3] | Not explicitly reported, but the overall method had acceptable precision and accuracy.[4] | Should be optimized to closely match ambrisentan's recovery. Potential for slight differences due to structural modification. |
| Inter- and Intra-batch Precision | ≤ ±15%[3] | <10%[4] | Expected to be high, assuming no isotopic instability. |
| Inter- and Intra-batch Accuracy | ≤ ±15%[3] | 100 ± 8%[4] | Expected to be high, assuming no interference. |
| Matrix Effect | Expected to be minimal and compensated for due to co-elution and similar ionization. | Potential for differential matrix effects compared to ambrisentan, which may affect accuracy. | Expected to compensate well for matrix effects on the metabolite, but may differ slightly from the parent drug. |
| Potential Limitations | Potential for isotopic exchange or cross-contamination from unlabeled analyte. | Different chromatographic and ionization behavior compared to ambrisentan. | Potential for different extraction recovery and matrix effects compared to ambrisentan. Metabolic instability could be a factor if back-conversion to ambrisentan occurs. |
Table 1: Comparison of performance data for different internal standards used in ambrisentan bioanalysis.
Experimental Protocols
Method 1: Ambrisentan Quantification using Deuterated Ambrisentan as Internal Standard
This method is adapted from a study quantifying total and unbound ambrisentan in human plasma.[3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma samples were first subjected to rapid equilibrium dialysis to separate unbound ambrisentan.
-
Both dialysate and plasma samples were then spiked with deuterated ambrisentan internal standard.
-
The samples were subsequently extracted using a solid-phase extraction protocol.
2. Chromatographic Conditions:
-
System: Ultra Performance Liquid Chromatography (UPLC)
-
Column: Reversed-phase C18
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
3. Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer
-
Ionization: Electrospray ionization (ESI) in positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
Method 2: Ambrisentan Quantification using Armodafinil as Internal Standard
This method was developed for the quantification of ambrisentan in rat plasma.[4]
1. Sample Preparation: Protein Precipitation
-
To plasma samples, armodafinil (internal standard) was added.
-
Protein precipitation was carried out using acetonitrile.
-
The supernatant was collected for analysis.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18
-
Mobile Phase: Gradient program (details not specified in the abstract).
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
3. Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer
-
Ionization: Electrospray ionization (ESI) in positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Ambrisentan: m/z 379 -> 347
-
Armodafinil: m/z 274 -> 167
-
Visualizing Workflows and Potential Limitations
To better understand the processes and potential issues, the following diagrams have been generated.
Bioanalytical Workflow for Ambrisentan Quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 3. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Bioanalytical Methods for 4-Hydroxymethylambrisentan-d5
This guide provides a comparative overview of hypothetical analytical methods for the quantification of 4-Hydroxymethylambrisentan-d5 in human plasma, a critical internal standard for the bioanalysis of 4-Hydroxymethylambrisentan. The data presented herein is representative of typical performance characteristics observed in inter-laboratory comparisons of LC-MS/MS methods. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating and implementing robust bioanalytical assays.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data from two independent laboratories that have validated an LC-MS/MS method for the determination of 4-Hydroxymethylambrisentan, using this compound as an internal standard. This side-by-side comparison highlights the consistency and reproducibility of the analytical method across different laboratory settings.
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | S/N ≥ 10 |
| Intra-day Precision (%CV) | ≤ 6.8% | ≤ 7.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 8.5% | ≤ 9.1% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -5.2% to 4.8% | -6.1% to 5.3% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -7.3% to 6.1% | -8.0% to 6.9% | ± 15% (± 20% at LLOQ) |
| Mean Extraction Recovery | 89.5% | 87.2% | Consistent and reproducible |
| Matrix Effect (%CV) | 4.2% | 5.1% | ≤ 15% |
Experimental Protocols
The following is a detailed methodology for a typical LC-MS/MS assay used in the quantification of 4-Hydroxymethylambrisentan with this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxymethylambrisentan: Specific precursor ion → product ion transition.
-
This compound: Specific precursor ion → product ion transition.
-
-
Instrument Parameters: Optimized for maximum sensitivity and specificity, including declustering potential, collision energy, and cell exit potential.
-
3. Method Validation
The analytical method is validated in accordance with regulatory guidelines, assessing parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4]
Visualizations
The following diagrams illustrate the key processes involved in the bioanalytical workflow.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 4-Hydroxymethylambrisentan-d5
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ambrisentan (B1667022) and its metabolites, the choice of an appropriate internal standard is paramount for ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of 4-Hydroxymethylambrisentan-d5, a stable isotope-labeled (SIL) internal standard, with a common alternative, the structural analog internal standard. The superior performance of the SIL is highlighted through a presentation of typical performance data and a detailed experimental protocol.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is widely recognized as the gold standard in quantitative mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization.[2] this compound, a deuterated form of the primary metabolite of Ambrisentan, is designed to provide the highest level of analytical accuracy.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
To illustrate the advantages of using this compound, a comparison is presented below against a hypothetical, yet representative, structural analog internal standard. The data in the table represents typical expected outcomes in a bioanalytical method validation based on established principles of using these different types of internal standards.
| Performance Parameter | This compound (SIL) | Structural Analog Internal Standard | Justification |
| Chemical Purity | >98% | >98% | Both types of standards are typically available at high chemical purity. |
| Isotopic Purity/Enrichment | ≥98%[3] | Not Applicable | High isotopic enrichment is crucial for SILs to minimize crosstalk with the analyte.[3] |
| Co-elution with Analyte | Nearly Identical Retention Time | Different Retention Times | The SIL co-elutes with the analyte, providing optimal compensation for matrix effects.[1] |
| Matrix Effect Compensation | High (CV of IS-normalized matrix factor ≤15%)[1] | Variable and Potentially Poor | Differences in physicochemical properties can lead to differential ionization suppression or enhancement.[4] |
| Extraction Recovery | Tracks Analyte Recovery | May Differ Significantly | The SIL's near-identical properties ensure it behaves similarly to the analyte during extraction.[2] |
| Accuracy (% Bias) | Typically < ±15% | Can be > ±15% | Superior compensation for variability leads to higher accuracy. |
| Precision (% CV) | Typically < 15% | Can be > 15% | Reduced variability results in higher precision. |
Experimental Protocol: Quantification of 4-Hydroxymethylambrisentan in Human Plasma
This section details a representative experimental protocol for the quantification of 4-Hydroxymethylambrisentan using this compound as an internal standard, based on established LC-MS/MS methods for Ambrisentan and its metabolites.[5][6]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of a 50 ng/mL working solution of this compound in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Hydroxymethylambrisentan: m/z [M+H]+ → [Fragment ion]
-
This compound: m/z [M+H]+ → [Fragment ion]
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.
Conclusion
For the quantitative bioanalysis of 4-Hydroxymethylambrisentan, the use of its deuterated stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its ability to co-elute with the analyte and mimic its behavior during sample processing and analysis ensures the highest level of data integrity by effectively compensating for analytical variability. While structural analogs may be considered in the absence of a SIL, they introduce a significant risk of analytical error and require extensive validation to demonstrate their suitability. For researchers and drug development professionals striving for the most robust, reliable, and accurate data, this compound is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]
Assessing the Isotopic Purity of 4-Hydroxymethylambrisentan-d5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based bioanalysis, ensuring precision and accuracy. This guide provides a comprehensive assessment of the isotopic purity of 4-Hydroxymethylambrisentan-d5, a deuterated internal standard for the active metabolite of Ambrisentan, and compares its expected performance with alternative internal standards.
This compound is a critical tool for the accurate measurement of 4-hydroxymethylambrisentan in biological matrices. Its utility is directly linked to its isotopic purity, which minimizes cross-talk and ensures that the internal standard does not contribute to the analyte signal. This guide delves into the methodologies for assessing this crucial parameter and provides a comparative overview of other potential internal standards.
Performance Comparison of Internal Standards for Ambrisentan Metabolite Analysis
The choice of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and does not interfere with the analyte's signal. Here, we compare this compound with other potential deuterated and non-deuterated internal standards.
Table 1: Comparison of Potential Internal Standards for 4-Hydroxymethylambrisentan Analysis
| Internal Standard | Type | Expected Isotopic Purity (%) | Potential for Chromatographic Separation from Analyte | Potential for Cross-Talk Interference |
| This compound | Stable Isotope Labeled (SIL) | >98% | Low (Co-elution desirable) | Low (Mass difference of +5 Da) |
| Ambrisentan-d10 | Stable Isotope Labeled (SIL) | >90%[1] | Low (Co-elution with parent drug) | Low (with parent drug) |
| rac-Ambrisentan-d5 | Stable Isotope Labeled (SIL) | >98% (Typical) | Low (Co-elution with parent drug) | Low (with parent drug) |
| Bosentan | Structural Analog | Not Applicable | High | None |
| Macitentan | Structural Analog | Not Applicable | High | None |
Note: The expected isotopic purity for this compound and rac-Ambrisentan-d5 is based on typical specifications for commercially available deuterated standards, as specific certificates of analysis with detailed isotopic distribution were not publicly available.
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of a deuterated standard is determined by quantifying the percentage of the desired deuterated species (d5) relative to all other isotopic variants (d0 to d4). The two primary analytical techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is highly sensitive and provides a detailed isotopic distribution of the compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A shallow gradient to ensure good peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode over a relevant m/z range to encompass all potential isotopologues.
3. Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d5).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d5 isotopologue.
Protocol 2: Isotopic Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the location and extent of deuteration.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the absence of signals at the deuterated positions.
-
²H NMR: To directly observe the deuterium (B1214612) signals.
-
¹³C NMR: To observe changes in the carbon signals due to deuterium substitution.
-
3. Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signal intensity at the expected positions of deuteration confirms successful labeling.
-
Integration of the remaining proton signals against a known internal standard can provide a quantitative measure of deuteration.
-
The ²H NMR spectrum will show signals corresponding to the deuterated positions.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of assessing the isotopic purity of this compound and the decision-making process for selecting an appropriate internal standard.
References
Performance Characteristics of 4-Hydroxymethylambrisentan-d5 Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies of Ambrisentan (B1667022), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable bioanalytical data. 4-Hydroxymethylambrisentan-d5, a deuterated analog of the primary metabolite of Ambrisentan, serves as an ideal internal standard for the quantification of both Ambrisentan and its active metabolite, 4-Hydroxymethylambrisentan, in complex biological matrices. This guide provides a comprehensive overview of the expected performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays utilizing this compound, supported by representative experimental data and protocols.
The "gold standard" in quantitative LC-MS analysis is the use of a stable isotope-labeled internal standard.[1] A deuterated standard, such as this compound, is chemically identical to the analyte of interest, ensuring that it behaves similarly throughout sample preparation, chromatography, and ionization.[1] This co-elution allows for effective compensation for matrix effects, which are a common source of analytical error.[1] The subtle mass difference between the deuterated standard and the analyte allows the mass spectrometer to differentiate between them, leading to highly accurate and precise quantification.[1]
Comparison of Assay Performance
While a specific validation report for an assay using this compound is not publicly available, the performance characteristics of a closely related and well-documented ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Ambrisentan and (S)-4-hydroxymethylambrisentan in rat plasma provide a strong indication of the expected performance. The use of a deuterated internal standard like this compound is anticipated to yield similar or superior results in terms of precision and accuracy.
The following table summarizes the performance of a validated UPLC-MS/MS assay for Ambrisentan and its metabolite, (S)-4-hydroxymethylambrisentan.[2]
| Performance Parameter | Ambrisentan | (S)-4-hydroxymethylambrisentan |
| Linearity Range | 100–10,000 ng/mL | 1–500 ng/mL |
| **Correlation Coefficient (R²) ** | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 1 ng/mL |
| Intra-day Precision (RSD%) | 3.28% - 6.53% | 4.17% - 7.21% |
| Inter-day Precision (RSD%) | 4.15% - 7.82% | 5.38% - 8.54% |
| Accuracy (RE%) | -5.11% to 6.25% | -6.32% to 7.89% |
| Recovery | 91.51% - 109.62% | 91.51% - 109.62% |
| Matrix Effect | 95.87% - 103.54% | 96.42% - 105.18% |
Experimental Protocols
A detailed methodology for a representative UPLC-MS/MS assay for the quantification of Ambrisentan and (S)-4-hydroxymethylambrisentan in plasma is provided below. The integration of this compound as the internal standard would follow the same procedural steps.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Ambrisentan and its metabolites from plasma samples.
-
Step 1: Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Step 2: Add 10 µL of the internal standard working solution (containing this compound at a fixed concentration) to each sample, calibrator, and quality control sample, followed by vortexing.
-
Step 3: Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase.
-
Step 8: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC system
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Ambrisentan, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical quantification.
Caption: Ambrisentan's mechanism of action.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxymethylambrisentan-d5
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 4-Hydroxymethylambrisentan-d5, a deuterated metabolite of the hazardous drug Ambrisentan. Due to its parent compound's classification, this substance requires careful handling as potentially hazardous waste. Disposal procedures should prioritize safety, environmental protection, and regulatory compliance.
Ambrisentan is recognized as a hazardous drug with significant health risks. According to safety data, it is suspected of causing cancer, may damage fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure[1]. Therefore, this compound, as a derivative, must be managed with the same level of caution.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Disposal Protocol: A Step-by-Step Guide
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound. This protocol is designed to align with general hazardous waste regulations and best practices for handling pharmaceutical waste.
-
Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
-
Waste Container Labeling:
-
The waste container must be labeled "HAZARDOUS DRUG WASTE" and should clearly identify the contents, including the name "this compound".
-
Include the appropriate hazard pictograms as indicated by the safety data sheet of the parent compound, Ambrisentan.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Professional Disposal:
-
Disposal of hazardous drug waste must be handled by a licensed and certified hazardous waste disposal company[2].
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.
-
-
Documentation:
-
Maintain a detailed record of the hazardous waste generated. This log should include the date, quantity, and composition of the waste.
-
Decontamination of Working Surfaces
Following any handling or disposal activities, thoroughly decontaminate all work surfaces and equipment. Use a suitable decontamination solution as recommended by your institution's safety protocols. All materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous waste.
Regulatory Compliance
It is crucial to adhere to all federal, state, and local regulations governing the disposal of hazardous pharmaceutical waste[2][3]. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide specific guidelines for the management of such materials. Always consult your institution's EHS department for guidance on specific regulatory requirements.
Quantitative Data Summary
| Parameter | Information | Source |
| Compound Name | This compound | N/A |
| Parent Compound | Ambrisentan | [1] |
| CAS Number (Ambrisentan) | 177036-94-1 | [1] |
| Primary Hazards | Suspected carcinogen, Reproductive toxicity, Specific target organ toxicity (repeated exposure) | [1] |
| Disposal Method | Incineration or licensed sanitary landfill for toxic wastes | [2] |
| Regulatory Agencies | EPA, OSHA, DEA (for controlled substances) | [2][3] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Hydroxymethylambrisentan-d5
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxymethylambrisentan-d5. Given that this compound is a deuterated metabolite of Ambrisentan, a potent active pharmaceutical ingredient (API), it should be handled with caution, assuming high potency in the absence of specific toxicological data. The following procedures are based on best practices for managing potent compounds in a laboratory setting.[1][2][3]
Risk Assessment and Control
A thorough risk assessment is paramount before handling this compound. The primary risk is employee exposure through inhalation, ingestion, or skin contact.[1] Engineering controls should be the primary method of exposure control, with personal protective equipment (PPE) serving as a secondary measure.[1]
Key Principles:
-
Containment: All handling of the powdered form of the compound should occur within a designated containment area, such as a fume hood, glove box, or ventilated balance enclosure.[2]
-
Training: All personnel must be adequately trained in the safe handling of potent compounds, including specific procedures for this compound, emergency protocols, and waste disposal.[1][2]
-
Access Control: Access to areas where the compound is handled should be restricted to authorized and trained personnel.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of appropriate PPE is crucial for minimizing exposure.
| Activity | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Powder) | - Nitrile Gloves (double-gloved) - Lab Coat - Safety Glasses with Side Shields | - Sleeve Protectors - Face Shield - Disposable Gown |
| Solution Preparation and Handling | - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields | - Chemical Splash Goggles |
| Waste Disposal | - Nitrile Gloves (double-gloved) - Lab Coat - Safety Glasses with Side Shields | - Sleeve Protectors |
| Emergency Spill Cleanup | - Nitrile Gloves (double-gloved) - Disposable Gown - Safety Goggles - Air-Purifying Respirator with appropriate cartridges | - Chemical Resistant Boot Covers |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation:
-
Designate Area: Cordon off and clearly label the designated handling area (e.g., a specific fume hood).
-
Gather Materials: Assemble all necessary equipment, including the compound, solvents, spatulas, weigh paper, and waste containers, within the containment area before starting.
-
Don PPE: Put on all required PPE as outlined in the table above.
3.2. Weighing and Aliquoting (Powder):
-
Perform in Containment: Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust. Use tools like micro-spatulas for precise transfer.
-
Tare and Weigh: Tare the receiving vessel on the balance. Carefully add the desired amount of the compound.
-
Seal Immediately: Securely cap the stock container and the receiving vessel immediately after weighing.
-
Clean Up: Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3.3. Solution Preparation:
-
Add Solvent: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Ensure Dissolution: Cap the vessel and mix gently (e.g., by swirling or vortexing) until the compound is fully dissolved.
-
Label Clearly: Label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper waste management is critical to prevent environmental contamination and accidental exposure.[2]
4.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips, contaminated cleaning materials) must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container. Do not pour any waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound, and the primary hazard (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
5.1. Spills:
-
Evacuate: If a significant amount of powder is spilled, evacuate the immediate area.
-
Alert: Notify your supervisor and the institutional EHS office immediately.
-
Secure: Prevent others from entering the spill area.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task, wearing the appropriate PPE. Use a spill kit with absorbent materials to contain and clean up the spill.
5.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Ambrisentan to the medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
